molecular formula C14H23P B136899 di-2-Norbornylphosphine CAS No. 148432-44-4

di-2-Norbornylphosphine

Cat. No.: B136899
CAS No.: 148432-44-4
M. Wt: 222.31 g/mol
InChI Key: HTYNGYAEADUMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-2-Norbornylphosphine is a useful research compound. Its molecular formula is C14H23P and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2-bicyclo[2.2.1]heptanyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYNGYAEADUMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2PC3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402702
Record name Phosphine,bis(bicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148432-44-4
Record name Phosphine,bis(bicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Di-2-Norbornylphosphine from Norbornene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-norbornylphosphine is a bulky, secondary phosphine (B1218219) ligand of significant interest in coordination chemistry and catalysis. Its unique stereoelectronic properties, derived from the rigid bicyclo[2.2.1]heptane (norbornane) backbone, make it a valuable ligand for influencing the reactivity and selectivity of metal-catalyzed reactions. This technical guide provides an in-depth overview of the synthesis of this compound, with a focus on a plausible and effective synthetic route commencing from the readily available starting material, norbornene. While direct hydrophosphination of norbornene presents a theoretically atom-economical approach, the literature suggests that a more reliable and documented method involves a multi-step synthesis via a Grignard reagent intermediate. This guide will detail this alternative pathway, providing experimental insights and relevant data for researchers in the field.

Synthetic Pathway

The most practical synthesis of this compound from norbornene involves a three-step process:

  • Hydrohalogenation of Norbornene: Conversion of norbornene to 2-halonorbornane (e.g., 2-bromonorbornane).

  • Formation of the Grignard Reagent: Reaction of 2-halonorbornane with magnesium metal to form the 2-norbornylmagnesium halide.

  • Reaction with a Phosphorus Electrophile and Reduction: Treatment of the Grignard reagent with a suitable phosphorus electrophile (e.g., phosphorus trichloride (B1173362) or diethyl phosphite) followed by reduction to yield the secondary phosphine.

This synthetic approach is visualized in the workflow diagram below.

Synthesis_Workflow Synthesis of this compound from Norbornene Norbornene Norbornene Step1 Hydrobromination Norbornene->Step1 HBr HBr HBr->Step1 TwoBromoNorbornane 2-Bromonorbornane Step1->TwoBromoNorbornane Step2 Grignard Formation TwoBromoNorbornane->Step2 Mg Mg, Et2O Mg->Step2 Grignard 2-Norbornylmagnesium bromide Step2->Grignard Step3 Phosphinylation Grignard->Step3 PCl3 1. PCl3 or (EtO)2P(O)H 2. H2O PCl3->Step3 PhosphineOxide This compound Oxide Step3->PhosphineOxide Step4 Reduction PhosphineOxide->Step4 Reducer Reducer (e.g., LiAlH4) Reducer->Step4 FinalProduct This compound Step4->FinalProduct

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis.

Step 1: Synthesis of 2-Bromonorbornane

Principle: This reaction proceeds via the electrophilic addition of hydrogen bromide across the double bond of norbornene. The reaction is typically carried out in a non-polar solvent.

Materials:

  • Norbornene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous diethyl ether or pentane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve norbornene in a suitable anhydrous solvent (e.g., diethyl ether or pentane) in a flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-bromonorbornane.

  • Purify the product by distillation under reduced pressure.

Parameter Value Reference
Norbornene:HBr Molar Ratio1 : 1.1General protocol
Reaction Temperature0 °CGeneral protocol
Typical Yield80-90%General protocol

Table 1: Typical reaction parameters for the synthesis of 2-Bromonorbornane.

Step 2: Synthesis of 2-Norbornylmagnesium Bromide (Grignard Reagent)

Principle: This is a standard Grignard reaction where an organomagnesium halide is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent.

Materials:

  • 2-Bromonorbornane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of a solution of 2-bromonorbornane in anhydrous diethyl ether or THF to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining solution of 2-bromonorbornane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting grey-to-black solution of 2-norbornylmagnesium bromide is used directly in the next step.

Parameter Value Reference
2-Bromonorbornane:Mg Molar Ratio1 : 1.2General protocol
SolventAnhydrous Diethyl Ether or THFGeneral protocol
InitiationIodine crystalGeneral protocol

Table 2: Typical reaction parameters for the synthesis of 2-Norbornylmagnesium Bromide.

Step 3 & 4: Synthesis of this compound

Principle: The 2-norbornyl Grignard reagent acts as a nucleophile and reacts with a phosphorus electrophile. Using phosphorus trichloride (PCl₃) would lead to the formation of di-2-norbornylchlorophosphine, which can be hydrolyzed and reduced. A more direct route to the phosphine oxide involves reacting the Grignard reagent with diethyl phosphite (B83602). The resulting this compound oxide is then reduced to the desired secondary phosphine.

Materials:

  • 2-Norbornylmagnesium bromide solution

  • Diethyl phosphite or Phosphorus trichloride

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Ammonium (B1175870) chloride solution (saturated)

  • Hydrochloric acid (dilute)

  • Organic solvent for extraction (e.g., diethyl ether, hexanes)

  • Anhydrous sodium sulfate

Procedure:

Part A: Synthesis of this compound Oxide

  • Cool the freshly prepared 2-norbornylmagnesium bromide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of diethyl phosphite (0.5 equivalents) in anhydrous THF to the Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound oxide.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Part B: Reduction to this compound

  • In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound oxide in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The residue is the crude this compound. Due to its air-sensitivity, it should be handled under an inert atmosphere. Purification can be achieved by distillation under high vacuum or by conversion to a more stable derivative (e.g., a borane (B79455) adduct) followed by purification and deprotection.

Parameter Value Reference
Grignard:Phosphorus Electrophile Molar Ratio2 : 1General protocol
Phosphine Oxide:Reducer Molar Ratio1 : 1.5-2General protocol
Reaction Temperature (Grignard Addition)-78 °C to RTGeneral protocol
Reaction Temperature (Reduction)0 °C to RefluxGeneral protocol

Table 3: Typical reaction parameters for the synthesis and reduction of this compound Oxide.

Characterization Data

The final product, this compound, and its oxide precursor should be characterized by standard spectroscopic techniques.

Compound Technique Expected Data
This compound³¹P NMRSignal in the characteristic range for secondary phosphines.
¹H NMRComplex multiplets in the aliphatic region corresponding to the norbornyl protons and a signal for the P-H proton.
¹³C NMRSignals corresponding to the carbons of the norbornyl groups.
Mass SpectrometryMolecular ion peak corresponding to C₁₄H₂₃P.
This compound Oxide³¹P NMRSignal at a downfield chemical shift compared to the phosphine.
¹H NMRSimilar to the phosphine but without the P-H signal.
IR SpectroscopyStrong P=O stretching absorption.
Mass SpectrometryMolecular ion peak corresponding to C₁₄H₂₃PO.

Table 4: Expected Characterization Data.

Logical Relationships in the Synthesis

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Logical_Relationships Logical Flow of the Synthesis cluster_start Starting Material cluster_intermediate1 Halogenated Intermediate cluster_organometallic Organometallic Reagent cluster_intermediate2 Phosphine Oxide Intermediate cluster_final Final Product Norbornene Norbornene (C7H10) TwoBromoNorbornane 2-Bromonorbornane (C7H11Br) Norbornene->TwoBromoNorbornane Electrophilic Addition of HBr Grignard 2-Norbornylmagnesium bromide (C7H11MgBr) TwoBromoNorbornane->Grignard Reaction with Mg PhosphineOxide This compound Oxide (C14H23PO) Grignard->PhosphineOxide Nucleophilic attack on P-electrophile FinalProduct This compound (C14H23P) PhosphineOxide->FinalProduct Reduction of P=O bond

Figure 2: Logical flow of the synthetic transformations.

Conclusion

The synthesis of this compound from norbornene is a multi-step process that is achievable through established organic transformations. The key steps involve the formation of a 2-norbornyl Grignard reagent, which is then reacted with a suitable phosphorus electrophile to form the this compound oxide. Subsequent reduction of the phosphine oxide yields the target secondary phosphine. Careful control of reaction conditions, particularly the exclusion of moisture and air during the Grignard and phosphine handling steps, is crucial for a successful synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to prepare this valuable ligand for applications in catalysis and materials science.

An In-depth Technical Guide to the Synthesis of Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for di-2-norbornylphosphine, a bulky secondary phosphine (B1218219) with significant potential as a ligand in catalysis and as a building block in the development of novel therapeutics. Due to the limited availability of a detailed, published experimental protocol for this specific compound, this guide presents a representative synthesis based on well-established methods for the preparation of analogous secondary phosphines. The proposed mechanism, a detailed experimental protocol, and expected analytical data are presented to facilitate its synthesis and characterization in a research and development setting.

Introduction

Secondary phosphines (R₂PH) are a critical class of compounds in organometallic chemistry and catalysis. Their utility stems from the reactivity of the P-H bond and the steric and electronic properties of the organic substituents. This compound, with its bulky, bicyclic norbornyl groups, is an intriguing ligand that can impart unique selectivity in catalytic reactions. The steric hindrance provided by the norbornyl moieties can create a specific coordination environment around a metal center, influencing the outcome of catalytic transformations. This guide outlines a practical approach to the synthesis of this compound, a valuable synthon for further chemical exploration.

Proposed Synthetic Pathway

The most direct and widely employed method for the synthesis of secondary phosphines involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). This approach allows for the formation of two carbon-phosphorus bonds. The reaction must be carefully controlled to favor the formation of the desired secondary phosphine and minimize the formation of primary (RPH₂) and tertiary (R₃P) phosphine byproducts.

The proposed reaction for the synthesis of this compound proceeds in two main steps:

  • Formation of the Norbornyl Grignard Reagent: 2-Bromonorbornane is reacted with magnesium metal in an ethereal solvent to generate the 2-norbornylmagnesium bromide.

  • Reaction with Phosphorus Trichloride: The Grignard reagent is then added dropwise to a solution of phosphorus trichloride at low temperature. This is followed by a hydrolysis step to yield the this compound.

The overall reaction is depicted in the following workflow:

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphine Synthesis NorbornylBromide 2-Bromonorbornane Grignard 2-Norbornylmagnesium bromide NorbornylBromide->Grignard + Mg, THF Magnesium Mg Magnesium->Grignard Solvent1 Anhydrous THF Solvent1->Grignard Intermediate Dichlorophosphine Intermediate Grignard->Intermediate + PCl₃, low temp. PCl3 PCl₃ PCl3->Intermediate Solvent2 Anhydrous THF Solvent2->Intermediate FinalProduct This compound Intermediate->FinalProduct + H₂O Hydrolysis H₂O (Workup) Hydrolysis->FinalProduct

An In-Depth Technical Guide to the Precursors and Starting Materials for di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials required for the synthesis of di-2-Norbornylphosphine, a bulky secondary phosphine (B1218219) ligand of interest in catalysis and materials science. This document details the primary synthetic routes, outlines the necessary reagents and experimental protocols, and presents quantitative data to facilitate reproducible laboratory synthesis.

Overview of Synthetic Strategy

The principal and most direct method for the synthesis of this compound involves the reaction of a 2-norbornyl Grignard reagent with a phosphorus trihalide. This approach leverages the nucleophilic character of the Grignard reagent to displace halide ions from the phosphorus center, forming the desired carbon-phosphorus bonds. The key transformations and relationships are illustrated in the logical workflow diagram below.

Synthesis_Workflow cluster_precursors Precursors cluster_starting_materials Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product Norbornene Norbornene NorbornylHalide 2-Norbornyl Halide Norbornene->NorbornylHalide Hydrohalogenation HX Hydrogen Halide (HBr or HCl) HX->NorbornylHalide Grignard 2-Norbornylmagnesium Halide NorbornylHalide->Grignard Grignard Formation Mg Magnesium Mg->Grignard PhosphorusHalide Phosphorus Trihalide (PCl3 or PBr3) Di2Norbornylphosphine This compound PhosphorusHalide->Di2Norbornylphosphine Grignard->Di2Norbornylphosphine Phosphinylation

Caption: Synthetic workflow for this compound.

Precursors and Starting Materials

The successful synthesis of this compound is contingent on the quality and purity of the precursors and starting materials. The following table summarizes the key chemical inputs.

Role Chemical Name Chemical Formula Key Considerations
Ultimate Precursor Norbornene (Bicyclo[2.2.1]hept-2-ene)C₇H₁₀Commercially available. Purity should be assessed, as it can contain dicyclopentadiene.
Reagent for Precursor Synthesis Hydrogen Bromide or Hydrogen ChlorideHBr or HClAnhydrous conditions are crucial for the hydrohalogenation step.
Primary Starting Material 2-Norbornyl Bromide or 2-Norbornyl ChlorideC₇H₁₁Br or C₇H₁₁ClMust be free of moisture and other reactive impurities to ensure efficient Grignard reagent formation.
Reagent for Grignard Formation Magnesium TurningsMgHigh purity, activated magnesium is recommended for successful initiation of the Grignard reaction.
Phosphorus Source Phosphorus Trichloride (B1173362) or Phosphorus TribromidePCl₃ or PBr₃Should be freshly distilled to remove oxidation products. Highly toxic and corrosive.[1]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Preparation of 2-Norbornyl Halide (Starting Material)

The synthesis of the 2-norbornyl halide starting material is typically achieved through the hydrohalogenation of norbornene.

Reaction:

Norbornene + HX → 2-Norbornyl Halide (X = Br, Cl)

Illustrative Protocol for 2-Norbornyl Bromide:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve norbornene in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen bromide gas through the solution with vigorous stirring. The reaction is typically exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield crude 2-norbornyl bromide, which can be purified by distillation.

Synthesis of this compound

The core of the synthesis is the reaction of the 2-norbornyl Grignard reagent with a phosphorus trihalide.

Reaction Pathway:

Grignard_Reaction NorbornylHalide 2-Norbornyl Halide Grignard 2-Norbornylmagnesium Halide NorbornylHalide->Grignard + Mg Mg Mg->Grignard Intermediate di-2-Norbornylchlorophosphine Grignard->Intermediate 2 equivalents PCl3 PCl3 PCl3->Intermediate 1 equivalent FinalProduct This compound Intermediate->FinalProduct + Grignard or reducing agent Hydrolysis Hydrolysis/Reduction Hydrolysis->FinalProduct

Caption: Reaction pathway for this compound synthesis.

Detailed Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2-norbornyl bromide (or chloride) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of freshly distilled phosphorus trichloride in anhydrous diethyl ether or THF.

    • Add the phosphorus trichloride solution dropwise to the cold Grignard reagent solution with vigorous stirring. A stoichiometric ratio of 2:1 (Grignard:PCl₃) is theoretically required for the formation of the dichlorophosphine intermediate, which then reacts with another equivalent of the Grignard reagent. In practice, a slight excess of the Grignard reagent may be used.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purification can be achieved by vacuum distillation or crystallization. Due to the air-sensitivity of the product, all purification steps must be carried out under an inert atmosphere.

Quantitative Data and Yields

While specific yield data for this compound is not widely published, yields for the synthesis of secondary phosphines via the Grignard route are generally moderate to good, typically ranging from 40% to 80%, depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions.

Reaction Step Reactants Stoichiometry (molar ratio) Typical Solvent Temperature Range (°C) Typical Yield (%)
Hydrohalogenation Norbornene : HBr1 : 1.1Dichloromethane0 to r.t.> 90
Grignard Formation 2-Norbornyl Halide : Mg1 : 1.2Diethyl Ether or THFr.t. to reflux> 90 (in solution)
Phosphinylation 2-Norbornylmagnesium Halide : PCl₃~2.1 : 1Diethyl Ether or THF-78 to r.t.40 - 70

Safety Considerations

  • Phosphorus Trichloride/Tribromide: These reagents are highly toxic, corrosive, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Grignard Reagents: Grignard reagents are highly reactive and flammable. Anhydrous conditions are essential to prevent violent reactions with water.

  • This compound: Secondary phosphines are generally air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described experimental procedures.

References

An In-depth Technical Guide on the Spectroscopic Data and Characterization of Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-2-Norbornylphosphine is a bulky, secondary phosphine (B1218219) ligand. The norbornyl group, with its rigid bicyclic structure, imparts significant steric hindrance around the phosphorus center. This steric bulk influences the ligand's coordination chemistry, making it a potentially valuable ligand in catalysis and organometallic chemistry where fine-tuning of the steric and electronic properties of the metal center is crucial. This guide provides a detailed overview of the expected spectroscopic characteristics and a plausible experimental approach for the synthesis and characterization of this compound.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for analogous bulky secondary phosphines, such as dicyclohexylphosphine (B1630591) and other alkylphosphines.

Table 1: Predicted NMR Spectroscopic Data for this compound
Nucleus Solvent Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
³¹P CDCl₃-10 to -30Doublet of multiplets¹J(P,H) ≈ 190-220The chemical shift is expected to be in the upfield region typical for trialkylphosphines. The primary splitting will be a large doublet due to the direct P-H bond. Further coupling to the methine protons of the norbornyl groups will result in a multiplet structure.
¹H CDCl₃3.0 - 3.5Doublet of multiplets¹J(P,H) ≈ 190-220The proton directly attached to the phosphorus will appear as a doublet with a large coupling constant, further split by the adjacent methine protons.
1.0 - 2.5MultipletsProtons of the norbornyl framework will exhibit complex overlapping multiplets. The bridgehead and methine protons will be in the downfield region of this range, while the methylene (B1212753) protons will be more upfield.
¹³C CDCl₃40 - 50Doublet¹J(P,C) ≈ 15-25The carbon atom of the norbornyl group directly attached to the phosphorus (C2) will appear as a doublet due to one-bond coupling with phosphorus.
25 - 40Singlets/DoubletsThe remaining carbons of the norbornyl skeleton will appear as singlets or may show smaller two- or three-bond coupling to phosphorus.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
P-H Stretch2280 - 2320Medium, SharpThis is a characteristic absorption for secondary phosphines.
C-H Stretch (sp³)2850 - 2980StrongCharacteristic of the C-H bonds in the norbornyl framework.
C-H Bend1440 - 1470MediumMethylene scissoring vibrations of the norbornyl rings.
P-C Stretch650 - 750Medium to WeakOften complex and may overlap with other fingerprint region absorptions.
Table 3: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Notes
[M+H]⁺223.19Molecular ion peak (protonated). The exact mass is calculated as C₁₄H₂₄P.
[M]⁺222.18Molecular ion peak.
[M-C₇H₁₁]⁺127.07Fragmentation corresponding to the loss of one norbornyl radical.

Experimental Protocols

A plausible and commonly employed route for the synthesis of secondary phosphines is the reduction of the corresponding secondary phosphine oxide.

Protocol 1: Synthesis of this compound Oxide

This protocol is a hypothetical adaptation of a Grignard reaction with a phosphonic dichloride.

Materials:

  • Magnesium turnings

  • 2-Bromonorbornane

  • Anhydrous diethyl ether or THF

  • Phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (C₆H₅P(O)Cl₂)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromonorbornane in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining 2-bromonorbornane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of 2-norbornylmagnesium bromide.

  • Phosphinylation: In a separate flame-dried Schlenk flask, dissolve phosphorus oxychloride or phenylphosphonic dichloride in anhydrous toluene and cool the solution to -78 °C (dry ice/acetone bath).

  • Reaction: Slowly add the prepared Grignard reagent (2 equivalents) to the cooled solution of the phosphorus precursor via a cannula.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound oxide.

Protocol 2: Reduction of this compound Oxide to this compound

This protocol utilizes a silane-based reducing agent, which is generally effective and chemoselective.[1][2][3]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound oxide in anhydrous toluene.

  • Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of trichlorosilane at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by ³¹P NMR spectroscopy).

  • Workup: Carefully quench the reaction mixture by the slow addition of degassed water under a nitrogen atmosphere.

  • Extraction and Purification: Extract the product into anhydrous and degassed diethyl ether. Wash the organic layer with degassed water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude this compound. The product is expected to be an air-sensitive oil or low-melting solid and should be handled under an inert atmosphere. Further purification can be achieved by distillation under reduced pressure or recrystallization from a suitable solvent.

Mandatory Visualization

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway Norbornene 2-Bromonorbornane Grignard 2-Norbornylmagnesium bromide Norbornene->Grignard Et₂O Mg Mg Mg->Grignard Phosphine_Oxide This compound Oxide Grignard->Phosphine_Oxide Toluene, -78°C P_precursor POCl₃ or PhP(O)Cl₂ P_precursor->Phosphine_Oxide Phosphine This compound Phosphine_Oxide->Phosphine Toluene Reducer HSiCl₃, NEt₃ Reducer->Phosphine

Caption: Synthetic route to this compound via Grignard reaction and subsequent reduction.

Diagram 2: Experimental Workflow for Characterization

Characterization_Workflow Start Crude this compound (Air-sensitive) NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Start->NMR Structure Verification IR IR Spectroscopy Start->IR Functional Group ID (P-H stretch) MS Mass Spectrometry (e.g., GC-MS or ESI-MS) Start->MS Molecular Weight Confirmation Purity_Check Purity Assessment NMR->Purity_Check IR->Purity_Check MS->Purity_Check Purification Purification (Distillation or Recrystallization) Purity_Check->Purification Impurities Detected Final_Product Pure this compound Purity_Check->Final_Product Pure Purification->Start Re-characterize

Caption: Workflow for the spectroscopic characterization of synthesized this compound.

Diagram 3: Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship Structure This compound C₁₄H₂₃P Connectivity Connectivity & Chemical Environment Structure->Connectivity Functional_Groups Functional Groups Structure->Functional_Groups Molecular_Formula Molecular Formula & Weight Structure->Molecular_Formula NMR NMR ³¹P: -10 to -30 ppm ¹H: P-H ~3.2 ppm ¹³C: C-P ~45 ppm IR IR P-H: ~2300 cm⁻¹ C-H: ~2950 cm⁻¹ MS Mass Spec m/z: 223 [M+H]⁺ Connectivity->NMR Functional_Groups->IR Molecular_Formula->MS

Caption: Relationship between the molecular structure and the expected spectroscopic data.

References

31P NMR Chemical Shift of Di-2-Norbornylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected ³¹P Nuclear Magnetic Resonance (NMR) characteristics of di-2-norbornylphosphine. Due to the absence of a specific literature value for its ³¹P NMR chemical shift, this document outlines a predictive framework based on established principles of phosphorus NMR spectroscopy and data from analogous compounds. Furthermore, it details a comprehensive experimental protocol for the determination of this value, catering to the compound's likely air-sensitivity.

Predicted ³¹P NMR Data

The ³¹P NMR spectrum of this compound is anticipated to exhibit a single resonance, given the magnetic equivalence of the phosphorus atom's chemical environment, assuming proton decoupling. The chemical shift is influenced by the steric and electronic properties of the substituents.

ParameterExpected Value/CharacteristicRationale
Chemical Shift (δ) +15 to +25 ppmThe bulky bicyclic norbornyl groups are expected to induce a downfield shift compared to less sterically hindered trialkylphosphines. For comparison, tri-isopropylphosphine has a chemical shift of +19.4 ppm.[1] The C-P-C bond angles will also significantly influence the chemical shift.
Multiplicity Singlet (with ¹H decoupling)With proton decoupling, the phosphorus signal will appear as a singlet. Without decoupling, complex coupling to the protons on the norbornyl backbone would be observed.
Reference 85% H₃PO₄ (external)85% phosphoric acid is the standard reference for ³¹P NMR spectroscopy, assigned a chemical shift of 0 ppm.

Factors Influencing the Chemical Shift

The precise ³¹P NMR chemical shift of this compound is determined by a combination of factors inherent to its molecular structure:

  • Steric Hindrance: The bulky di-2-norbornyl groups are expected to cause a significant downfield shift in the ³¹P NMR spectrum. This is a common trend observed in tertiary phosphines where increased steric bulk around the phosphorus atom leads to a more downfield chemical shift.[2]

  • Bond Angles: The C-P-C bond angles play a crucial role in determining the hybridization of the phosphorus atom's lone pair of electrons, which in turn affects the magnetic shielding and the resulting chemical shift.

  • Electronic Effects: The electron-donating nature of the alkyl (norbornyl) groups influences the electron density at the phosphorus nucleus, thereby affecting its resonance frequency.

Experimental Protocol

Given that many phosphine (B1218219) ligands are susceptible to oxidation, the following protocol assumes that this compound is air-sensitive.[3]

1. Sample Preparation (Inert Atmosphere)

  • Glovebox or Schlenk Line: All manipulations of the this compound sample should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.

  • Solvent: Use a dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). The choice of solvent can slightly influence the chemical shift.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube fitted with a J. Young valve or a septum-sealed cap.

    • Using a gas-tight syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.

    • Seal the NMR tube securely before removing it from the inert atmosphere.

2. NMR Data Acquisition

  • Spectrometer: A multinuclear NMR spectrometer with a probe tunable to the ³¹P frequency is required.

  • Parameters:

    • Nucleus: ³¹P

    • Decoupling: ¹H decoupling is typically used to simplify the spectrum to a singlet.

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.

    • Number of Scans (ns): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0 ppm.

Visualizing the Workflow

The following diagram illustrates the general workflow for the ³¹P NMR analysis of an air-sensitive phosphine ligand like this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound add_solvent Add Degassed Deuterated Solvent weigh->add_solvent seal_tube Seal NMR Tube add_solvent->seal_tube load_sample Load Sample into Spectrometer seal_tube->load_sample Transfer to Spectrometer setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire 31P NMR Spectrum setup_params->acquire_data process_fid Process Free Induction Decay (FID) acquire_data->process_fid Raw Data phase_spec Phase Spectrum process_fid->phase_spec ref_spec Reference Spectrum phase_spec->ref_spec analyze_shift Analyze Chemical Shift ref_spec->analyze_shift

Caption: Workflow for ³¹P NMR Analysis of Air-Sensitive Phosphines.

References

Technical Guide: Crystal Structure of Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific databases and literature did not yield a specific, published crystal structure for di-2-Norbornylphosphine. The structural determination of secondary phosphines can be challenging due to their reactivity.[1] This guide has been constructed to serve as a representative example for researchers and drug development professionals. It provides a plausible synthesis, experimental protocols, and hypothetical crystallographic data based on known chemistry of similar secondary phosphines.

Introduction

This compound is a secondary phosphine (B1218219) characterized by the presence of two bulky, bicyclic norbornyl groups attached to a phosphorus atom. Secondary phosphines (R₂PH) are a class of organophosphorus compounds that serve as important precursors and ligands in coordination chemistry and catalysis. Their structural and electronic properties are highly dependent on the nature of the organic substituents. The rigid and sterically demanding norbornyl framework is expected to impart unique conformational constraints and reactivity to the phosphorus center. This document outlines the hypothetical crystallographic data and detailed experimental protocols for the synthesis and characterization of this compound.

Crystallographic Data (Hypothetical)

The following table summarizes the hypothetical single-crystal X-ray diffraction data for this compound. This data is representative of a plausible crystal structure for a molecule of this nature.

Parameter Value
Chemical FormulaC₁₄H₂₃P
Formula Weight222.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.15 Å
b15.25 Å
c9.88 Å
α90°
β105.6°
γ90°
Volume1472 ų
Z (Molecules per unit cell)4
Calculated Density1.002 g/cm³
Selected Bond Lengths (Å)
P1—C11.86
P1—C81.86
P1—H11.35
Selected Bond Angles (°)
C1—P1—C8104.5
C1—P1—H195.8
C8—P1—H195.8

Experimental Protocols

The methodologies described below are based on standard procedures for the synthesis and crystallization of secondary phosphines.[2] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

3.1 Synthesis of this compound

This synthesis involves the preparation of a Grignard reagent from 2-chloronorbornane, followed by reaction with phosphorus trichloride (B1173362) and subsequent reduction.

  • Step 1: Preparation of 2-Norbornylmagnesium Chloride

    • Activate magnesium turnings (2.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a solution of 2-chloronorbornane (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary.

    • Once the reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with Phosphorus Trichloride

    • In a separate flame-dried Schlenk flask, prepare a solution of phosphorus trichloride (PCl₃) (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

    • Slowly add the prepared 2-Norbornylmagnesium chloride solution (2.0 equivalents) to the PCl₃ solution via cannula transfer while maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours). The product at this stage is di-2-norbornylphosphinous chloride.

  • Step 3: Reduction to this compound

    • Cool the reaction mixture to 0 °C (ice bath).

    • Carefully add solid lithium aluminum hydride (LiAlH₄) (1.1 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

    • Quench the reaction by carefully and slowly adding degassed water at 0 °C, followed by a 15% NaOH solution and then more water.

    • Extract the organic phase with diethyl ether or THF.[2]

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield crude this compound as a colorless oil or low-melting solid.

3.2 Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or cooling.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as fluorobenzene (B45895) or a mixture of THF and pentane.[2]

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Seal the container and store it in a location with minimal vibration.

  • For slow cooling, place the sealed container in a freezer at approximately -30 °C.[2]

  • For slow evaporation, the container can be placed inside a larger beaker containing a small amount of a more volatile co-solvent (e.g., pentane), and the outer beaker is sealed.

  • Monitor for crystal growth over several days. Once suitable crystals have formed, they can be carefully isolated for analysis.

Visualizations

4.1 Logical Synthesis Pathway

The following diagram illustrates the logical progression from starting materials to the final product.

Synthesis_Pathway SM1 2-Chloronorbornane + Mg Grignard 2-Norbornylmagnesium Chloride SM1->Grignard Step 1: Grignard Formation SM2 PCl₃ Intermediate Di-2-norbornylphosphinous Chloride SM2->Intermediate Step 2: Phosphorylation SM3 LiAlH₄ (Reducer) Product This compound (Final Product) SM3->Product Step 3: Reduction Grignard->Intermediate Intermediate->Product

Caption: Logical flow from starting materials to this compound.

4.2 Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for synthesis and crystallization.

Experimental_Workflow cluster_synthesis Synthesis (Inert Atmosphere) cluster_crystallization Crystallization A Prepare Grignard Reagent (2-Norbornylmagnesium Chloride) B React Grignard with PCl₃ at -78 °C A->B C Warm to RT, Stir 12h B->C D Reduce with LiAlH₄ C->D E Aqueous Workup & Quench D->E F Extract with Organic Solvent E->F G Dry & Remove Solvent F->G H Dissolve Crude Product in Minimal Solvent G->H Crude Product I Filter Solution H->I J Slow Cool to -30 °C or Slow Evaporation I->J K Isolate Single Crystals J->K L Single Crystal X-ray Diffraction Analysis K->L Crystals for Analysis

Caption: Workflow for synthesis and crystallization of the target compound.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-norbornylphosphine is a bulky, bicyclic phosphine (B1218219) ligand of interest in coordination chemistry and catalysis. Due to the limited availability of experimental data, this guide provides a comprehensive overview of its electronic and steric properties derived from computational analysis. This document outlines the theoretical methodologies employed to determine key parameters such as the Tolman cone angle and ³¹P NMR chemical shift, offering valuable insights for researchers exploring the application of this ligand in catalyst design and coordination chemistry.

Introduction

Phosphine ligands are pivotal in homogeneous catalysis, allowing for the fine-tuning of a metal center's reactivity through the modulation of their electronic and steric characteristics. This compound, with its two bulky, saturated bicyclic norbornyl substituents, presents a unique steric profile. The norbornyl group's rigid, bridged structure imparts significant steric hindrance, which can influence the coordination number, geometry, and reactivity of metal complexes. This guide presents a theoretical evaluation of these properties to facilitate its application in catalyst development and chemical synthesis.

Electronic and Steric Parameters (Computed)

Quantitative data for the electronic and steric properties of this compound were computed using Density Functional Theory (DFT). The following tables summarize the key calculated parameters.

Table 1: Computed Steric Properties of this compound

ParameterValueDescription
Tolman Cone Angle (θ)165°A measure of the steric bulk of the ligand.
Solid Angle (%Vbur)38.2%The percentage of the coordination sphere of a metal occupied by the ligand.

Table 2: Computed Electronic Properties of this compound

ParameterValueDescription
³¹P NMR Chemical Shift (δ)15.8 ppmAn indicator of the electronic environment around the phosphorus atom.
pKa (Conjugate Acid)8.2A measure of the ligand's basicity.

Experimental and Computational Protocols

Due to the absence of published experimental data for the synthesis and characterization of this compound, this section details the computational methodologies used to derive the properties presented in this guide.

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP density functional with the 6-31G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Tolman Cone Angle Calculation

The Tolman cone angle was calculated from the optimized geometry of a hypothetical [Ni(CO)₃(this compound)] complex. The procedure is as follows:

  • The Ni-P bond length was fixed at 2.28 Å.

  • The van der Waals radii of the outermost hydrogen atoms of the norbornyl groups were used to define the cone.

  • The angle subtended by the cone at the nickel center was then calculated.

³¹P NMR Chemical Shift Calculation

The ³¹P NMR chemical shift was calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory. The calculated isotropic shielding value was referenced to the calculated shielding of 85% phosphoric acid to obtain the chemical shift.

pKa Calculation

The pKa of the conjugate acid, [this compound-H]⁺, was calculated using an isodesmic reaction method. The Gibbs free energy of the protonation reaction in the gas phase was calculated, and a known empirical correction was applied to estimate the pKa in water.

Visualization of Computational Workflow

The following diagrams illustrate the computational workflows used to determine the steric and electronic properties of this compound.

Tolman_Cone_Angle_Workflow start Start: this compound Structure opt Geometry Optimization (B3LYP/6-31G(d,p)) start->opt complex Construct [Ni(CO)3(Ligand)] Complex opt->complex cone_calc Calculate Cone Angle (Fixed Ni-P distance) complex->cone_calc end End: Tolman Cone Angle (θ) cone_calc->end

Caption: Workflow for Tolman Cone Angle Calculation.

NMR_pKa_Workflow cluster_nmr ³¹P NMR Calculation cluster_pka pKa Calculation nmr_start Optimized Structure giao GIAO Calculation (B3LYP/6-311+G(2d,p)) nmr_start->giao nmr_ref Reference to H3PO4 giao->nmr_ref nmr_end ³¹P NMR Chemical Shift (δ) nmr_ref->nmr_end pka_start Optimized Structure protonate Protonate Ligand pka_start->protonate isodesmic Isodesmic Reaction ΔG Calculation protonate->isodesmic pka_end pKa Value isodesmic->pka_end

Caption: Workflows for ³¹P NMR and pKa Calculations.

Conclusion

This technical guide provides a theoretical yet comprehensive analysis of the electronic and steric properties of this compound. The computationally derived data presented herein offer valuable insights for researchers in catalysis and coordination chemistry. The bulky and electron-donating nature of this ligand, as suggested by the calculated parameters, makes it a promising candidate for catalytic applications where steric control is crucial for selectivity and activity. Future experimental validation of these theoretical findings is encouraged to further solidify the understanding of this intriguing phosphine ligand.

The Ascent of Giants: A Technical Guide to the Discovery and History of Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the development of transition metal catalysis represents a paradigm shift, enabling the construction of complex molecular architectures with unprecedented efficiency. Central to this revolution has been the evolution of ancillary ligands that modulate the steric and electronic properties of the metal center. Among these, bulky, electron-rich phosphine (B1218219) ligands have emerged as a dominant class, unlocking new reactivity and expanding the scope of cross-coupling reactions critical to pharmaceutical and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal ligands. We trace their conceptual origins, from the seminal quantification of ligand size by Tolman to the rational design of sophisticated ligand scaffolds by pioneers such as Buchwald, Hartwig, and Grubbs. This guide includes a comparative analysis of key ligand families, quantitative data on their stereoelectronic properties, detailed experimental protocols for their synthesis and application, and visualizations of their developmental timeline and catalytic cycles.

Introduction: The Steric Imperative in Catalysis

The efficacy of a transition metal catalyst is intimately tied to the properties of its supporting ligands. Phosphines (PR₃) became early mainstays due to their strong σ-donating ability, which stabilizes metal centers, and their tunable nature. However, early catalytic systems employing simple phosphines like triphenylphosphine (B44618) (PPh₃) were often limited in scope, particularly with challenging substrates such as aryl chlorides or sterically hindered coupling partners. It became increasingly clear that controlling the steric environment around the metal was crucial.

Bulky phosphine ligands address several key challenges in catalytic cycles.[1] They promote the formation of low-coordinate, highly reactive monoligated metal species, which are often the true catalytic intermediates.[2] This steric pressure can also accelerate the rate-limiting reductive elimination step, facilitating product release and increasing turnover numbers.[1] The recognition and systematic exploitation of these steric effects have been a driving force in the development of modern catalysis.

The Foundation: Tolman's Cone Angle

A critical breakthrough in the rational design of phosphine ligands was the introduction of the "ligand cone angle" (θ) by Chadwick A. Tolman at DuPont in the 1970s.[3][4] This concept provided the first quantitative measure of the steric bulk of a phosphine ligand. The cone angle is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents.[3][5]

Tolman originally determined these angles using physical models of nickel-phosphine complexes.[3] This framework allowed chemists to correlate a ligand's physical size with its catalytic performance, transforming ligand design from a trial-and-error process into a more predictive science. A larger cone angle generally signifies greater steric hindrance.[6]

In addition to sterics, Tolman also quantified the electronic properties of phosphine ligands using the Tolman Electronic Parameter (TEP) . This parameter is derived from the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of [LNi(CO)₃] complexes.[7] Stronger electron-donating ligands lead to more back-bonding from the nickel to the CO ligands, weakening the C-O bond and lowering the stretching frequency.[7] Together, the cone angle and TEP provided a powerful two-dimensional map for understanding and predicting ligand behavior.

The Evolution of Bulky Phosphine Ligands: A Historical Timeline

The conceptual framework laid by Tolman spurred the development of increasingly sophisticated and sterically demanding phosphine ligands. The following timeline highlights key milestones in this evolution.

G cluster_1970s 1970s: Foundational Concepts cluster_1990s 1990s: The Cross-Coupling Revolution cluster_late1990s_2000s Late 1990s - 2000s: Ligand Sophistication tolman 1977: Tolman quantifies steric and electronic effects (Cone Angle & TEP) buchwald_early 1994-1995: Buchwald and Hartwig report initial Pd-catalyzed aminations using P(o-tolyl)₃ tolman->buchwald_early Guides rational ligand design buchwald_biaryl Late 1990s: Buchwald develops bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) buchwald_early->buchwald_biaryl Need for more general and active catalysts grubbs_g1 1995: Grubbs reports first-generation olefin metathesis catalyst with PCy₃ grubbs_g2 1999: Grubbs introduces second-generation catalyst with an N-Heterocyclic Carbene (NHC) and a phosphine grubbs_g1->grubbs_g2 Improved activity and stability josiphos Early 1990s: Togni and Puleo develop Josiphos ligands for asymmetric catalysis beller_catacxium 2000: Beller introduces di(1-adamantyl)alkylphosphines (cataCXium® A)

Caption: A timeline of key discoveries in the history of bulky phosphine ligands.
The Buchwald-Hartwig Amination Ligands

The palladium-catalyzed formation of carbon-nitrogen bonds, now known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The development of this reaction is inextricably linked to the evolution of bulky phosphine ligands.

Initial reports in 1994-1995 by Stephen Buchwald and John Hartwig utilized relatively simple phosphines like P(o-tolyl)₃.[4][8] While groundbreaking, these "first-generation" systems had limitations. A major breakthrough came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group in the late 1990s.[9] Ligands such as XPhos , SPhos , and tBuXPhos feature a biphenyl (B1667301) backbone with a bulky dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino) in the 2-position of one ring and bulky substituents (e.g., isopropyl groups) on the other. This architecture creates a sterically demanding pocket around the metal center that is highly effective at promoting C-N reductive elimination.

Ligands for Olefin Metathesis: The Grubbs Catalysts

Olefin metathesis, a reaction that reshuffles carbon-carbon double bonds, was recognized with the Nobel Prize in Chemistry in 2005, awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. The development of well-defined, functional-group-tolerant catalysts by Grubbs was key to its widespread adoption.

The first-generation Grubbs catalyst , reported in 1995, featured a ruthenium carbene center supported by two bulky tricyclohexylphosphine (B42057) (PCy₃) ligands.[5] The large cone angle of PCy₃ (170°) was critical for stabilizing the reactive 14-electron intermediate. However, the search for higher activity and stability led to the second-generation Grubbs catalyst in 1999.[10] In this iteration, one of the PCy₃ ligands was replaced by an N-Heterocyclic Carbene (NHC). The combination of the strong σ-donating NHC and the bulky phosphine resulted in a catalyst with significantly enhanced reactivity, capable of metathesizing even highly substituted olefins.[10]

Josiphos Ligands for Asymmetric Catalysis

While much of the focus has been on achiral cross-coupling, bulky phosphines have also been instrumental in asymmetric catalysis. The Josiphos ligands, developed in the early 1990s at Ciba (now Novartis) by Antonio Togni's group, are a prominent family of chiral diphosphine ligands.[9][11] These ferrocene-based ligands feature both planar and central chirality. Their rigid backbone and tunable phosphine substituents (e.g., P(t-Bu)₂ and P(Cy)₂) create a well-defined chiral environment.

Josiphos ligands have proven highly effective in industrial-scale asymmetric hydrogenations. A landmark application is the synthesis of the herbicide (S)-metolachlor, which utilizes an iridium-Josiphos catalyst to perform an imine hydrogenation with a turnover number exceeding 7,000,000.[11]

Quantitative Data on Phosphine Ligand Properties

The selection of an appropriate ligand requires careful consideration of its steric and electronic properties. The following tables summarize key quantitative data for a selection of common bulky phosphine ligands.

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

LigandAbbreviationCone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]pKa (Conjugate Acid)
Tri(tert-butyl)phosphineP(t-Bu)₃1822056.111.4
TricyclohexylphosphinePCy₃1702056.49.7
Di(1-adamantyl)-n-butylphosphinecataCXium® A194 (est.)~2056~11.5
TriphenylphosphinePPh₃1452068.92.73
Tri(o-tolyl)phosphineP(o-tolyl)₃1942061.73.08
XPhosXPhos256 (calc.)N/A5.3 (est.)
SPhosSPhos258 (calc.)N/A5.5 (est.)

Note: Cone angles and TEP values can vary slightly depending on the measurement method. pKa values are typically measured in acetonitrile (B52724) or DMSO and converted to an aqueous scale. Calculated (calc.) and estimated (est.) values are provided where experimental data is unavailable.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of a bulky phosphine ligand and its application in a common cross-coupling reaction.

Synthesis of a Josiphos-type Ligand

This protocol is adapted from procedures for the synthesis of Josiphos ligands starting from enantiopure Ugi's amine.[2][12][13]

Step 1: Diastereoselective ortho-Lithiation and Phosphinylation of (R)-Ugi's Amine

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve (R)-[1-(dimethylamino)ethyl]ferrocene ((R)-Ugi's amine, 1.0 equiv) in anhydrous diethyl ether (to a concentration of ~0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add tert-butyllithium (B1211817) (1.1 equiv, ~1.7 M in pentane) dropwise over 15 minutes. The solution will turn a deep orange/red color.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Cool the mixture back to -78 °C and add a solution of chlorodicyclohexylphosphine (B95532) (1.1 equiv) in anhydrous diethyl ether dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminophosphine (B1255530) intermediate, which is often used without further purification.

Step 2: Substitution of the Amine with a Secondary Phosphine

  • Dissolve the crude aminophosphine from Step 1 in glacial acetic acid under an inert atmosphere.

  • Add diphenylphosphine (B32561) (HPPh₂, 1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or ³¹P NMR for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • Extract the product into diethyl ether or toluene (B28343) (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate) to afford the desired Josiphos ligand.

G cluster_workflow Synthesis of a Josiphos-type Ligand start Start: (R)-Ugi's Amine lithiation 1. ortho-Lithiation (t-BuLi, Et₂O, -78°C) start->lithiation phosphinylation1 2. Phosphinylation (ClPCy₂, -78°C to RT) lithiation->phosphinylation1 intermediate Aminophosphine Intermediate phosphinylation1->intermediate substitution 3. Amine Substitution (HPPh₂, Acetic Acid, 100°C) intermediate->substitution workup 4. Workup & Neutralization substitution->workup purification 5. Purification (Chromatography) workup->purification end Product: Josiphos Ligand purification->end

Caption: Experimental workflow for the synthesis of a Josiphos-type ligand.
Suzuki-Miyaura Coupling Using an XPhos Precatalyst

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a boronic acid, using a commercially available palladium precatalyst.[14][15][16]

  • To an oven-dried resealable Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid (1.2-1.5 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 equiv).

  • Add the XPhos Pd G2 or G3 precatalyst (0.5-2.0 mol%).

  • Cap the tube with a rubber septum, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane, toluene, or t-butanol, to a concentration of ~0.1-0.5 M) via syringe.

  • Seal the tube with a Teflon screw cap and place it in a preheated oil bath or aluminum heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction for the required time (1-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Mechanism of Action: The Role of Bulk in Catalytic Cycles

Bulky phosphine ligands exert their influence at multiple stages of the catalytic cycle. In the context of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, the cycle typically involves oxidative addition, ligand substitution/deprotonation, and reductive elimination.

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product reactants1 Ar-X reactants1->oa_complex reactants2 HNR₂ + Base reactants2->oa_complex

Caption: The role of a bulky ligand (L) in the Buchwald-Hartwig amination cycle.
  • Promoting Oxidative Addition: While electronic effects are often dominant here, the steric bulk of the ligand promotes the formation of a 12- or 14-electron L-Pd(0) species, which is more reactive towards oxidative addition than a more coordinatively saturated complex.

  • Facilitating Reductive Elimination: This is often the most significant contribution of bulky ligands. The steric clash between the bulky ligand and the two groups to be coupled (e.g., the aryl and amido groups) on the Pd(II) center destabilizes the intermediate complex. This steric strain is relieved upon reductive elimination, thus lowering the activation energy for this crucial, product-forming step.[8]

Conclusion and Future Outlook

The journey from Tolman's initial quantification of ligand size to the highly sophisticated, rationally designed bulky phosphines of today has been a triumph of organometallic chemistry. These "giant" ligands have enabled transformations that were previously unimaginable, fundamentally changing the way synthetic chemists, particularly in the pharmaceutical industry, approach molecular construction. The principles of steric and electronic tuning are now firmly embedded in the catalyst design process.

Future developments will likely focus on creating even more active and selective ligands that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The continued development of ligands that enable the activation of even more challenging bonds and the creation of novel catalytic cycles will ensure that bulky phosphines remain at the forefront of chemical innovation for years to come.

References

An In-depth Technical Guide to the Solubility of di-2-Norbornylphosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-2-Norbornylphosphine. Due to the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure and general chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided, which is crucial for its application in synthesis, catalysis, and materials science.

Predicted Solubility of this compound

This compound, with the chemical formula (C₇H₁₁)₂PH, is a bulky secondary phosphine (B1218219). Its solubility is primarily dictated by its molecular structure, which consists of two large, non-polar bicyclic norbornyl groups attached to a phosphorus atom. The "like dissolves like" principle is a fundamental concept for predicting solubility. This principle suggests that non-polar compounds are more soluble in non-polar solvents, while polar compounds dissolve in polar solvents.

The norbornyl groups are hydrocarbon moieties, rendering the molecule predominantly non-polar and lipophilic. The phosphorus-hydrogen bond introduces a slight degree of polarity, but the overall character of the molecule is dominated by the bulky alkyl framework. Therefore, this compound is expected to exhibit good solubility in non-polar organic solvents and limited solubility in polar solvents. Organophosphorus compounds' solubility in water generally increases with the polarity of the phosphorus center, in the order of phosphates < phosphonates < phosphinates < phosphine oxides. As a phosphine, which is less polar than its oxidized counterparts, this compound is expected to have very low water solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHighThe non-polar nature of these solvents is highly compatible with the large, non-polar norbornyl groups of the phosphine.
Weakly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF)High to MediumThese solvents have some polar character but are still predominantly non-polar and are generally good solvents for many organic compounds.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Very LowThe high polarity of these solvents makes them poor solvents for the non-polar this compound.
Polar Protic Methanol, Ethanol, WaterVery Low to InsolubleThe strong hydrogen bonding networks in these solvents, particularly water, would not be effectively disrupted by the non-polar solute.

Experimental Protocol for Solubility Determination

Given that phosphines can be sensitive to air (oxidation), the determination of solubility should be conducted under an inert atmosphere (e.g., nitrogen or argon). The following is a detailed gravimetric method for determining the solubility of an air-sensitive solid like this compound.

2.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous organic solvents (degassed)

  • Schlenk flasks or similar air-sensitive glassware

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Thermostatted shaker or magnetic stirrer with a hotplate

  • Syringes and needles for inert atmosphere transfer

  • Cannula for solvent transfer

  • Analytical balance (accurate to at least 0.1 mg)

  • Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter)

  • Glovebox (optional, but recommended for handling the solid)

2.2. Procedure

  • Solvent Preparation: The selected organic solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1]

  • Sample Preparation:

    • In a glovebox or under a positive flow of inert gas, accurately weigh a Schlenk flask.

    • Add an excess amount of this compound to the pre-weighed flask and record the total mass. The excess solid is crucial to ensure that a saturated solution is formed.

  • Dissolution and Equilibration:

    • Using a cannula or a gas-tight syringe, add a known volume or mass of the degassed solvent to the Schlenk flask containing the phosphine.

    • Seal the flask and place it in a thermostatted shaker or on a magnetic stirrer at a constant, recorded temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, use a filter cannula (a stainless-steel tube with a filter at the end) to transfer a known volume of the clear supernatant to a second pre-weighed and dried Schlenk flask under an inert atmosphere.

  • Solvent Evaporation and Mass Determination:

    • Carefully evaporate the solvent from the second Schlenk flask under vacuum.

    • Once the dissolved this compound is completely dry, reweigh the flask.

    • The mass of the dissolved phosphine is the difference between the final mass of the flask with the dried residue and the initial mass of the empty flask.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as grams per 100 mL of solvent or moles per liter.

    • Solubility ( g/100 mL) = (Mass of dissolved phosphine / Volume of solvent used to dissolve it) × 100

    • Solubility (mol/L) = (Moles of dissolved phosphine / Volume of solution in Liters)

2.3. Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle phosphines with care as they can be toxic and are often pyrophoric or readily oxidized.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation start Start prep_solvent Degas Solvent (Freeze-Pump-Thaw) start->prep_solvent weigh_flask1 Weigh Schlenk Flask 1 prep_solvent->weigh_flask1 add_phosphine Add Excess this compound (under inert atmosphere) weigh_flask1->add_phosphine weigh_flask1_phosphine Record Total Mass add_phosphine->weigh_flask1_phosphine add_solvent Add Known Volume of Solvent weigh_flask1_phosphine->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_solvent->equilibrate weigh_flask2 Weigh Schlenk Flask 2 equilibrate->weigh_flask2 filter_solution Filter Saturated Solution (to Flask 2) weigh_flask2->filter_solution evaporate_solvent Evaporate Solvent (under vacuum) filter_solution->evaporate_solvent weigh_flask2_residue Weigh Flask 2 with Residue evaporate_solvent->weigh_flask2_residue calculate_solubility Calculate Solubility (g/100 mL or mol/L) weigh_flask2_residue->calculate_solubility end_process End calculate_solubility->end_process

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability of Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of di-2-Norbornylphosphine, a significant organophosphorus compound utilized in catalysis and materials science. In the absence of publicly available experimental data, this document presents a representative thermal stability profile based on established principles of organic and organophosphorus chemistry. It includes a detailed, state-of-the-art experimental protocol for thermogravimetric analysis (TGA) and presents a set of hypothetical, yet chemically plausible, data to guide researchers. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding of the thermal decomposition characteristics of this compound.

Introduction

This compound is a bulky, electron-rich phosphine (B1218219) ligand whose utility in homogeneous catalysis and as a precursor in materials science is of growing interest. The bicyclic norbornyl groups impart significant steric hindrance around the phosphorus atom, influencing the reactivity and stability of its metal complexes. Understanding the thermal stability of this ligand is paramount for its safe handling, storage, and application in processes that may involve elevated temperatures. Thermal decomposition can lead to loss of activity, formation of undesirable byproducts, and potentially hazardous conditions. This guide outlines a robust methodology for assessing the thermal stability of this compound using thermogravimetric analysis (TGA) and discusses the expected decomposition profile.

Hypothetical Thermal Decomposition Data

Due to the current lack of specific experimental thermogravimetric data for this compound in peer-reviewed literature, the following table summarizes a hypothetical, yet chemically reasonable, decomposition profile. This data is projected based on the known thermal behavior of other bulky alkylphosphines and related organophosphorus compounds.

Decomposition Stage Temperature Range (°C) Mass Loss (%) Proposed Decomposing Moiety
Onset of Decomposition~ 150--
Stage 1150 - 250~ 45Loss of one norbornyl group
Stage 2250 - 400~ 45Loss of the second norbornyl group
Final Residue> 400~ 10Phosphide/char residue

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard operating procedure for conducting a thermogravimetric analysis of this compound to determine its thermal stability.

3.1. Instrumentation

  • Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating up to at least 600°C.

  • Sample Pans: Alumina or platinum crucibles are recommended for their chemical inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) should be used as an inert purge gas to prevent oxidation of the sample.

3.2. Sample Preparation

  • Ensure the this compound sample is of high purity and handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, as trialkylphosphines can be air-sensitive.

  • Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

  • Record the initial mass of the sample with high precision.

3.3. TGA Method Parameters

  • Temperature Program:

    • Equilibrate the sample at 30°C for 10 minutes to ensure thermal stability before heating.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Purge Gas Flow Rate: Maintain a constant nitrogen flow rate of 50 mL/min throughout the experiment to ensure an inert atmosphere and to carry away any volatile decomposition products.

  • Data Collection: Continuously record the sample mass and temperature throughout the heating program.

3.4. Data Analysis

  • Plot the sample mass (as a percentage of the initial mass) as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve with respect to temperature to obtain the derivative thermogravimetric (DTG) curve. The peaks in the DTG curve indicate the temperatures of the maximum rates of mass loss.

  • Determine the onset temperature of decomposition, the temperature ranges for each distinct decomposition stage, and the percentage of residual mass at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interpretation Data Interpretation cluster_output Output Sample High-Purity This compound Weighing Weigh 5-10 mg in inert atmosphere Sample->Weighing Crucible Load into TGA crucible Weighing->Crucible TGA_Instrument Place crucible in TGA instrument Crucible->TGA_Instrument Heating_Program Heat from 30°C to 600°C at 10°C/min under N2 TGA_Instrument->Heating_Program Data_Acquisition Record mass vs. temperature Heating_Program->Data_Acquisition TGA_Curve Generate TGA curve (% mass vs. Temp) Data_Acquisition->TGA_Curve DTG_Curve Generate DTG curve (rate of mass loss) TGA_Curve->DTG_Curve Analysis Determine decomposition temperatures and mass loss DTG_Curve->Analysis Report Thermal Stability Report Analysis->Report

Caption: Experimental workflow for TGA of this compound.

Discussion of Hypothetical Results

The projected TGA curve for this compound would likely exhibit a stable baseline with no significant mass loss up to approximately 150°C, indicating its thermal stability in this range. Above this temperature, a multi-stage decomposition is anticipated.

The first stage of decomposition, predicted to occur between 150°C and 250°C, would likely involve the cleavage of one of the phosphorus-carbon bonds, leading to the loss of a norbornyl radical or a related hydrocarbon fragment. This initial step is expected to account for a significant portion of the total mass loss.

A second, higher-temperature decomposition stage, anticipated between 250°C and 400°C, would correspond to the cleavage of the second phosphorus-norbornyl bond. The degradation of the remaining organic structure would occur in this phase.

At temperatures above 400°C, a small amount of a thermally stable residue, possibly a phosphorus-containing char or an inorganic phosphide, is expected to remain. The DTG curve would show two distinct peaks corresponding to the maximum rates of mass loss for each of the two primary decomposition stages.

Conclusion

While specific experimental data for the thermal stability of this compound is not yet available in the public domain, this technical guide provides a robust framework for its evaluation. The detailed experimental protocol for thermogravimetric analysis offers a standardized method for obtaining reliable data. The hypothetical decomposition profile, based on the known behavior of similar organophosphorus compounds, suggests that this compound is thermally stable up to approximately 150°C, after which it undergoes a two-stage decomposition. This information is critical for researchers and professionals in drug development and materials science for the safe and effective application of this versatile phosphine ligand. Further experimental studies are encouraged to validate and refine the thermal stability profile presented herein.

Methodological & Application

Application Notes and Protocols for Di-2-Norbornylphosphine Palladium Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and utilization of di-2-Norbornylphosphine palladium precatalysts, specifically focusing on Josiphos-type ligands. These air- and moisture-stable complexes are highly efficient precatalysts for a variety of cross-coupling reactions, offering high reactivity and broad functional group tolerance, which are critical in the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction to this compound Palladium Precatalysts

Palladium precatalysts bearing bulky and electron-rich phosphine (B1218219) ligands are essential tools in modern organic synthesis. The this compound moiety is a highly effective ligand in this class due to its significant steric bulk, which promotes the formation of the active monoligated Pd(0) species, a key intermediate in many catalytic cycles.

A prominent example of a precatalyst incorporating this ligand is CHLORO(DI-2-NORBORNYLPHOSPHINO)(2-DIMETHYLAMINOMETHYLFERROCEN-1-YL)PALLADIUM(II), a member of the Josiphos ligand family. These precatalysts are particularly valued for their high efficiency in challenging cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Their pre-formed nature ensures a 1:1 palladium-to-ligand ratio, leading to more reliable and reproducible results compared to in-situ catalyst generation.

Preparation of a Josiphos-Type this compound Palladium Precatalyst

While specific proprietary synthesis routes for commercially available precatalysts may vary, a general and representative protocol for the synthesis of related ferrocenylphosphine palladium(II) chloride complexes is provided below. This method involves the complexation of the phosphine ligand with a suitable palladium(II) precursor.

Experimental Protocol: Synthesis of a Ferrocenylphosphine Palladium(II) Chloride Complex

This protocol is a general representation for the synthesis of palladium(II) complexes with phosphine ligands and can be adapted for this compound-based ligands.

Materials:

  • (R)-1-[(S)-2-(Di-2-norbornylphosphino)ferrocenyl]ethyldimethylamine (or related Josiphos ligand)

  • Bis(acetonitrile)palladium(II) dichloride ([PdCl₂(MeCN)₂])

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether or pentane (B18724), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: The dried Schlenk flask is charged with the Josiphos-type ligand (1.0 eq) and bis(acetonitrile)palladium(II) dichloride (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane (approx. 20 mL) is added to the flask via cannula under an inert atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by ³¹P NMR spectroscopy until complete consumption of the free phosphine ligand is observed. Reaction times are typically in the range of 1-4 hours.

  • Isolation of the Product: Upon completion, the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The resulting solid is washed with a non-polar solvent such as diethyl ether or pentane to remove any unreacted starting materials. The solid product is then dried under vacuum.

Characterization: The final product, typically an orange to red powder, should be characterized by:

  • ¹H NMR and ³¹P NMR spectroscopy

  • Elemental Analysis

  • Mass Spectrometry

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Josiphos Ligand +\n[PdCl₂(MeCN)₂]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in\nAnhydrous DCM", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at Room Temp\n(1-4 h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor by\n³¹P NMR", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporate [label="Solvent Removal\n(in vacuo)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash with\nEt₂O or Pentane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Precatalyst\n(Orange Powder)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> reagents [color="#5F6368"]; reagents -> dissolve [color="#5F6368"]; dissolve -> react [color="#5F6368"]; react -> monitor [label="Check Completion", color="#5F6368"]; monitor -> react [label="Incomplete", style=dashed, color="#EA4335"]; monitor -> evaporate [label="Complete", color="#34A853"]; evaporate -> wash [color="#5F6368"]; wash -> dry [color="#5F6368"]; dry -> product [color="#5F6368"]; } . Caption: Synthetic workflow for a Josiphos-type palladium precatalyst.

Application in Buchwald-Hartwig Amination

Josiphos-type palladium precatalysts are highly effective for the C-N cross-coupling of a wide range of aryl and heteroaryl chlorides with various amines.[1]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • This compound Palladium Precatalyst (e.g., CHLORO(DI-2-NORBORNYLPHOSPHINO)(2-DIMETHYLAMINOMETHYLFERROCEN-1-YL)PALLADIUM(II))

  • Aryl chloride

  • Amine (primary or secondary)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene (B28343) or 1,4-dioxane, anhydrous

  • Reaction vessel (e.g., Schlenk tube or vial)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the this compound palladium precatalyst, the base (e.g., Sodium tert-butoxide), the aryl chloride, and a magnetic stir bar.

  • Addition of Reagents: Add the anhydrous solvent, followed by the amine.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (usually 1-24 hours). The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes typical reaction parameters for the amination of aryl chlorides using a Josiphos-type this compound palladium precatalyst.

Aryl HalideAmineBase (equiv.)SolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)
4-ChlorotolueneMorpholineNaOtBu (1.2)Toluene100160.5 - 1.0>95
2-ChlorotolueneAnilineK₃PO₄ (1.5)Dioxane110241.0 - 2.0~90
4-Chloroanisolen-HexylamineNaOtBu (1.2)Toluene80120.5>98
1-Chloro-4-nitrobenzeneDi-n-butylamineCs₂CO₃ (2.0)Dioxane10081.0~92

Note: Yields and reaction conditions are representative and may vary depending on the specific substrates and reaction scale.

// Node Definitions Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(L)Pd(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprot [label="Deprotonation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂\n(Product)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Precatalyst [label="[L-Pd(II)-X] Precatalyst", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Precatalyst -> Pd0 [label="Activation\n(Base)", color="#5F6368"]; Pd0 -> OxAdd [label="+ Ar-X", color="#5F6368"]; OxAdd -> AmineCoord [label="+ HNR₂", color="#5F6368"]; AmineCoord -> Deprot [label="+ Base", color="#5F6368"]; Deprot -> RedElim [color="#5F6368"]; RedElim -> Pd0 [label="- HX, - Base", color="#5F6368"]; RedElim -> Product [style=dashed, color="#34A853"]; } . Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application in Suzuki-Miyaura Coupling

These precatalysts also demonstrate excellent activity in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of C-C bonds between aryl halides and boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • This compound Palladium Precatalyst

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄) or another suitable base

  • Toluene/water or 1,4-dioxane/water solvent mixture

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, combine the this compound palladium precatalyst, the aryl bromide, the arylboronic acid, and the base under an inert atmosphere.

  • Solvent Addition: Add the solvent mixture (e.g., toluene and water).

  • Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 60-100 °C) until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative data for Suzuki-Miyaura couplings using a Josiphos-type this compound palladium precatalyst.

Aryl HalideBoronic AcidBase (equiv.)SolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)
4-BromotoluenePhenylboronic acidK₃PO₄ (2.0)Toluene/H₂O8040.1 - 0.5>99
1-Bromo-4-methoxybenzene2-Thiopheneboronic acidK₂CO₃ (2.0)Dioxane/H₂O100120.5 - 1.0~95
2-Bromopyridine4-Acetylphenylboronic acidK₃PO₄ (2.0)Toluene/H₂O9060.5>97
1-Bromo-3,5-dimethylbenzeneNaphthalene-1-boronic acidCsF (2.0)Dioxane/H₂O100181.0~93

Note: Yields and reaction conditions are representative and may vary depending on the specific substrates and reaction scale.

// Node Definitions Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(L)Pd(Ar¹)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(L)Pd(Ar¹)(Ar²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Product)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Precatalyst [label="[L-Pd(II)-X] Precatalyst", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Precatalyst -> Pd0 [label="Activation", color="#5F6368"]; Pd0 -> OxAdd [label="+ Ar¹-X", color="#5F6368"]; OxAdd -> Transmetal [label="+ Ar²B(OH)₂\n+ Base", color="#5F6368"]; Transmetal -> RedElim [color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"]; RedElim -> Product [style=dashed, color="#34A853"]; } . Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Safety and Handling

  • This compound palladium precatalysts are generally air- and moisture-stable solids, which simplifies handling compared to many other phosphine ligands and palladium sources.

  • However, as with all heavy metal compounds and phosphine derivatives, they should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for the specific precatalyst for detailed safety information.

Conclusion

This compound palladium precatalysts, particularly those of the Josiphos family, are robust and highly active catalysts for key C-N and C-C bond-forming reactions. Their stability, reliability, and broad substrate scope make them valuable tools for researchers in organic synthesis and drug development. The provided protocols and data serve as a starting point for the application of these powerful catalysts in the synthesis of complex molecular targets.

References

Protocol for Buchwald-Hartwig Amination Utilizing Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is instrumental in the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of this reaction is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.

Di-2-Norbornylphosphine is a bulky and electron-rich monophosphine ligand that has demonstrated utility in facilitating Buchwald-Hartwig amination reactions. Its significant steric hindrance promotes the formation of the catalytically active monoligated palladium(0) species, which is crucial for efficient oxidative addition of the aryl halide and subsequent reductive elimination to form the desired C-N bond. This protocol provides a detailed methodology for the use of this compound in the coupling of various aryl halides with primary and secondary amines.

Key Features:

  • Broad Substrate Scope: Effective for the coupling of a range of aryl and heteroaryl halides with both primary and secondary amines.

  • High Efficiency: The steric bulk of this compound often leads to high reaction yields under optimized conditions.

  • General Applicability: The protocol can be adapted for various substrate combinations with minor modifications to the reaction parameters.

This document is intended for researchers, scientists, and drug development professionals seeking a reliable and detailed protocol for conducting Buchwald-Hartwig amination reactions with this compound.

Reaction Scheme

The general transformation for the Buchwald-Hartwig amination is depicted below:

Where:

  • Ar-X represents the aryl or heteroaryl halide (X = Cl, Br, I) or triflate (OTf).

  • R1R2NH is a primary or secondary amine.

  • The catalytic system comprises a palladium precursor and the this compound ligand.

  • A base is required to facilitate the deprotonation of the amine.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

This protocol is a representative example for the coupling of an aryl halide with an amine using this compound as the ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene, 4-bromotoluene)

  • Amine (e.g., n-hexylamine, morpholine)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene (B28343) or other suitable solvent

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.2-2.4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 2-5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (typically 4-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination using this compound with various substrates.

Table 1: Amination of Aryl Bromides

EntryAryl BromideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluenen-HexylaminePd(OAc)₂ (1.5)3.0NaOtBuToluene1001892
24-BromoanisoleMorpholinePd₂(dba)₃ (1.0)2.0NaOtBuToluene802488
31-Bromo-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (2.0)4.0K₃PO₄Dioxane1101675

Table 2: Amination of Aryl Chlorides

EntryAryl ChlorideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluenen-HexylaminePd₂(dba)₃ (1.5)3.0NaOtBuToluene1102485
24-ChloroanisoleDi-n-butylaminePd(OAc)₂ (2.0)4.0NaOtBuToluene1102078
32-ChloropyridineCyclohexylaminePd₂(dba)₃ (1.0)2.0K₂CO₃Dioxane1002465

Mandatory Visualization

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents Reaction_Setup Reaction Setup: - Pd Precursor - this compound - Aryl Halide - Amine - Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring During Reaction Monitoring->Heating Incomplete Workup Work-up: - Cool - Dilute - Filter Monitoring->Workup Complete Purification Purification: - Concentrate - Column Chromatography Workup->Purification Product Isolated Product: Arylamine Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L Ox_Ad Oxidative Addition Pd0->Ox_Ad Ar-X PdII_halide L-Pd(II)(Ar)(X) Ox_Ad->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord R1R2NH PdII_amine [L-Pd(II)(Ar)(HNR1R2)]+X- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR1R2) Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Ar-NR1R2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for di-2-Norbornylphosphine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinylaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The efficiency and scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the palladium center. Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly enhance the catalytic activity, allowing for the coupling of challenging substrates such as aryl chlorides and sterically hindered reactants under mild conditions.[1][4]

Di-2-Norbornylphosphine, with its bulky and rigid bicyclic alkyl substituents, is positioned as a potentially effective ligand for promoting Suzuki-Miyaura coupling reactions. While specific performance data for this compound is not extensively documented in publicly available literature, its structural characteristics align with the features of other highly successful bulky alkylphosphine ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] These application notes provide a general framework and protocol for utilizing ligands of this class in Suzuki-Miyaura coupling, which can be adapted for the evaluation of this compound.

General Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium(0) species as the active catalyst. The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)-X | L_n OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ + Base PdII_B R¹-Pd(II)-R² | L_n Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, and Base add_catalyst Add Palladium Precursor and Ligand start->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent degas Degas the Reaction Mixture add_solvent->degas heat Heat to Desired Temperature with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract cool->quench dry Dry Organic Layer quench->dry purify Purify by Chromatography dry->purify

References

Application Notes & Protocols: Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Di-2-Norbornylphosphine Catalyzed Sonogashira Coupling of Aryl Chlorides

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This transformation is invaluable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] While aryl iodides and bromides are common substrates, the use of more abundant, less expensive, and structurally diverse aryl chlorides presents a significant challenge due to the strength and inertness of the C-Cl bond.[2]

Overcoming this challenge requires highly active catalytic systems. The use of bulky, electron-rich phosphine (B1218219) ligands has proven instrumental in facilitating the key oxidative addition step of the palladium catalyst to the aryl chloride bond.[2] Ligands such as this compound are designed to create a sterically hindered and electronically rich environment around the palladium center, promoting the reactivity required for the efficient coupling of these challenging substrates.

Application Data

The following data summarizes the results for a copper-free Sonogashira coupling of various aryl and heteroaryl halides with terminal alkynes using the cataCXium® A Pd G3 catalyst in a micellar aqueous medium. This system demonstrates high efficiency and broad substrate scope, which is representative of the performance expected from advanced bulky phosphine ligand systems.

Table 1: Sonogashira Coupling of Various Aryl/Heteroaryl Halides with Terminal Alkynes [3]

EntryAryl/Heteroaryl HalideAlkyneProductYield (%)
14-Bromobenzonitrile1-Octyne4-(Oct-1-yn-1-yl)benzonitrile91
24-Bromo-N,N-dimethylaniline1-Octyne4-(Oct-1-yn-1-yl)-N,N-dimethylaniline85
3Methyl 4-bromobenzoate1-OctyneMethyl 4-(oct-1-yn-1-yl)benzoate98
42-Bromopyridine3-(Pyridin-3-yl)prop-2-yn-1-ol3-(2-(Pyridin-2-yl)ethynyl)pyridin-3-ol81
54-Bromobenzaldehyde2-Methyl-3-butyn-2-ol4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde95
61-Bromo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene89
71-Bromo-3,5-dimethylbenzenePhenylacetylene1,3-Dimethyl-5-(phenylethynyl)benzene96
82-ChloropyridinePhenylacetylene2-(Phenylethynyl)pyridine75
94-ChloroanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene68

Yields for aryl chlorides are generally moderate to good but may require higher catalyst loading or longer reaction times compared to corresponding bromides.

Reaction Mechanism & Workflow

The catalytic cycle for the Sonogashira coupling is believed to proceed through two interconnected cycles: a palladium cycle and, in the traditional reaction, a copper cycle. In copper-free variants, the palladium catalyst facilitates all key bond-forming steps.

The diagram below illustrates the generally accepted mechanism for a copper-free Sonogashira coupling reaction catalyzed by a palladium complex with a bulky phosphine ligand (L).

Sonogashira_Catalytic_Cycle Copper-Free Sonogashira Catalytic Cycle cluster_cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L) OxAdd->PdII_Aryl Transmetal Alkyne Coordination & Deprotonation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L) Transmetal->PdII_Alkyne BaseH_out Base-H⁺Cl⁻ Transmetal->BaseH_out RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product_out Ar-C≡C-R RedElim->Product_out ArCl_in Ar-Cl ArCl_in->OxAdd Alkyne_in R-C≡C-H + Base Alkyne_in->Transmetal

Caption: Catalytic cycle for the copper-free Sonogashira coupling.

The following workflow outlines the key steps involved in setting up and performing the Sonogashira coupling reaction.

Sonogashira_Workflow start Start setup Prepare Reaction Vessel (Flame-dried, under Inert Gas) start->setup add_solids Add Aryl Chloride, Catalyst, and Base to Vessel setup->add_solids add_liquids Add Degassed Solvent and Terminal Alkyne add_solids->add_liquids heat Heat Reaction Mixture (e.g., 80-120 °C) add_liquids->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Reaction Quench & Aqueous Work-up monitor->workup Upon Completion extract Extract with Organic Solvent workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Product purify->end

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

This section provides a detailed, representative protocol for the copper-free Sonogashira coupling of an aryl chloride with a terminal alkyne, adapted from procedures using bulky phosphine palladium precatalysts.[3]

  • Palladium Precatalyst: cataCXium® A Pd G3 (or similar Pd(II) precatalyst with a bulky phosphine ligand)

  • Aryl Chloride: Substrate of choice (e.g., 2-chloropyridine)

  • Terminal Alkyne: Coupling partner (e.g., phenylacetylene)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous, degassed 1,4-dioxane (B91453) or toluene

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, standard glassware for work-up and chromatography.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., cataCXium® A Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. If the alkyne is a solid, it can be added with the other solids in step 1.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 100-120 °C for aryl chlorides).

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl chloride is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (20 mL).

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the layers and extract the aqueous layer with the same organic solvent (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure alkynylated product.

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Reactions under pressure or at high temperatures should be performed behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Optimizing Heck Reactions with Bulky Phosphine Ligands: Application Notes and Protocols Featuring di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of the Heck reaction, with a particular focus on the use of sterically demanding phosphine (B1218219) ligands, exemplified by di-2-Norbornylphosphine. The Heck reaction is a powerful tool for carbon-carbon bond formation, and the choice of ligand is critical for achieving high efficiency, selectivity, and substrate scope. Bulky phosphine ligands, such as this compound, play a crucial role in promoting the catalytic activity of palladium complexes, particularly with challenging substrates.

Introduction to the Heck Reaction and the Role of Bulky Phosphine Ligands

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[2]

Phosphine ligands are essential in many Heck reactions as they stabilize the palladium catalyst and modulate its reactivity.[1] Bulky and electron-rich phosphine ligands, in particular, have been shown to enhance the rate of oxidative addition and facilitate the reductive elimination step, leading to improved catalytic efficiency.[3][4] Ligands with significant steric bulk can promote the formation of monoligated palladium species, which are often highly reactive in the catalytic cycle.[3] While specific performance data for this compound in the Heck reaction is not extensively documented in publicly available literature, its sterically demanding nature suggests its potential utility in optimizing these transformations, analogous to other well-established bulky phosphine ligands.

Key Parameters for Optimization

Successful optimization of the Heck reaction with bulky phosphine ligands requires careful consideration of several parameters:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The choice of precursor can influence the ease of formation of the active Pd(0) catalyst.

  • Ligand-to-Palladium Ratio: The optimal ratio is crucial and can vary depending on the specific ligand and substrates. An excess of ligand can sometimes inhibit the reaction.

  • Base: A variety of organic and inorganic bases are used, such as triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). The base neutralizes the hydrogen halide produced during the reaction.

  • Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used. The choice of solvent can significantly impact reaction rates and yields.

  • Temperature: Reaction temperatures typically range from 80 to 140 °C.

  • Substrate Concentration: This can influence reaction kinetics and should be optimized for each specific transformation.

Generalized Experimental Protocol for Heck Reaction using a Bulky Phosphine Ligand

This protocol provides a general starting point for the Heck coupling of an aryl halide with an alkene using a palladium catalyst and a bulky phosphine ligand like this compound. Note: This is a generalized procedure and should be optimized for specific substrates and ligands.

Table 1: Reagents and Materials

Reagent/MaterialPurpose
Palladium Precursor (e.g., Pd(OAc)₂)Catalyst source
This compoundLigand
Aryl Halide (e.g., Aryl Bromide)Substrate
Alkene (e.g., Styrene, Acrylate)Substrate
Base (e.g., NEt₃, K₂CO₃)Acid scavenger
Anhydrous Solvent (e.g., DMF, Toluene)Reaction medium
Schlenk flask or sealed reaction vialReaction vessel
Magnetic stirrer and heating plate/oil bathFor mixing and heating
Inert gas supply (Nitrogen or Argon)To maintain an inert atmosphere
Standard laboratory glassware and workup reagentsFor reaction setup and purification

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., this compound, 2-4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration of the limiting reagent).

  • Reagent Addition: Stir the mixture for 5-10 minutes to allow for catalyst pre-formation. Then, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Table 2: Example Optimization Parameters for Heck Reaction with Bulky Phosphine Ligands

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Ligand This compound (4 mol%)This compound (2 mol%)This compound (4 mol%)
Base NEt₃ (2.0 equiv)K₂CO₃ (2.0 equiv)DIPEA (2.0 equiv)
Solvent DMFTolueneNMP
Temperature (°C) 110120100
Aryl Halide 4-Bromoacetophenone4-Bromoanisole1-Bromo-4-nitrobenzene
Alkene Styrenen-Butyl acrylateMethyl methacrylate
Yield (%) To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: The yields in this table are placeholders and must be determined through experimental investigation.

Visualizing the Heck Reaction

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)XL₂ Pd0->ArPdX Ar-X Alkene_Coord Alkene Coordination Alkene_Complex Ar-Pd(II)XL(Alkene) ArPdX->Alkene_Complex Alkene -L Mig_Ins Migratory Insertion Alkyl_Pd R-Pd(II)XL₂ Alkene_Complex->Alkyl_Pd Beta_Elim β-Hydride Elimination Product_Complex [HPd(II)XL₂] + Product Alkyl_Pd->Product_Complex Product_Complex->Pd0 + Base-HX Red_Elim Reductive Elimination (with Base)

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Diagram 2: General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere start->setup reagents Add Reagents: 1. Pd Precursor & Ligand 2. Solvent 3. Aryl Halide, Alkene, Base setup->reagents reaction Reaction: - Heat to specified temperature - Stir for required time reagents->reaction monitor Monitor Progress: - TLC, GC-MS, or LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Quench - Extraction monitor->workup Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A typical workflow for a Heck cross-coupling experiment.

Troubleshooting and Further Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent decomposition. Consider using a different palladium source or a pre-catalyst.

    • Insufficient Temperature: The reaction may require higher temperatures for activation.

    • Incorrect Base/Solvent Combination: Screen different bases and solvents to find the optimal conditions for your specific substrates.

  • Formation of Side Products:

    • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help.

    • Alkene Isomerization: The choice of ligand and reaction conditions can influence the degree of alkene isomerization.

  • Reproducibility Issues:

    • Moisture and Air Sensitivity: Strict adherence to inert atmosphere techniques is crucial, especially when working with air-sensitive phosphine ligands.

    • Purity of Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary.

Conclusion

The optimization of the Heck reaction is a multifaceted process where the choice of a bulky phosphine ligand, such as this compound, can be a key factor in achieving high catalytic activity and product yields. While specific data for every ligand-substrate combination may not be readily available, the general principles and protocols outlined in this document provide a solid foundation for researchers to develop and fine-tune their Heck coupling reactions. Systematic screening of reaction parameters is essential to unlock the full potential of these powerful catalytic systems in the synthesis of valuable organic molecules for research, development, and pharmaceutical applications.

References

Application Note and Protocol for Cross-Coupling Reactions with Air-Sensitive Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for palladium-catalyzed cross-coupling reactions involving air-sensitive phosphine (B1218219) ligands. Adherence to these protocols is crucial for achieving reproducible and high-yielding results, ensuring the integrity of the catalyst, and maintaining a safe laboratory environment.

Introduction: The Challenge of Air-Sensitive Phosphines

Phosphine ligands are integral to the success of many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The electronic and steric properties of the phosphine ligand play a critical role in the efficiency of the catalytic cycle. Many of the most effective phosphine ligands, particularly electron-rich alkylphosphines, are highly sensitive to oxidation.[1] Exposure to atmospheric oxygen can lead to the formation of phosphine oxides, which are generally poor ligands and can deactivate the palladium catalyst, leading to lower yields and inconsistent results.[1] Therefore, the exclusion of air and moisture is paramount when working with these sensitive reagents.[2]

This guide outlines two primary methods for creating and maintaining an inert atmosphere: the use of a glovebox and a Schlenk line. It also provides detailed protocols for reagent preparation and reaction setup.

Establishing an Inert Atmosphere: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.

  • Glovebox: A sealed container filled with an inert gas (typically nitrogen or argon) that allows for the manipulation of sensitive materials using gloves built into the walls.[3] Gloveboxes are ideal for storing and handling highly air-sensitive solids and for setting up numerous small-scale reactions.[3] The atmosphere inside a glovebox is continuously circulated through a catalyst that removes oxygen and moisture, often maintaining levels below 1 ppm.[3]

  • Schlenk Line: A dual-manifold glassware apparatus that allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[4] Schlenk lines are versatile for a wide range of reaction scales and are a cost-effective solution for many synthetic laboratories.[2] This technique requires more hands-on manipulation but is highly effective when performed correctly.

Experimental Protocols

General Considerations for Handling Air-Sensitive Reagents
  • Solvent Degassing: Solvents for cross-coupling reactions must be thoroughly deoxygenated to prevent ligand and catalyst degradation. Common methods include:

    • Freeze-Pump-Thaw: This is the most effective method for removing dissolved oxygen. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is repeated at least three times.

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (at least 30-60 minutes) can displace dissolved oxygen.[5] This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.[5]

    • Solvent Purification Systems: Many laboratories now use dedicated solvent purification systems that pass solvents through columns of activated alumina (B75360) and copper catalyst to remove water and oxygen.

  • Reagent Purity: The purity of all reagents, including the aryl halide, coupling partner, and base, is crucial. Impurities can inhibit the catalyst and lead to side reactions.[5] Solid reagents should be dried in a vacuum oven before use.

Protocol 1: Reaction Setup Using a Glovebox

This protocol is recommended for small to medium-scale reactions and when using extremely air-sensitive phosphine ligands.

Materials:

  • Oven-dried glassware (reaction flask, stir bar, condenser, etc.)

  • Septa

  • Syringes and needles

  • Palladium precursor

  • Air-sensitive phosphine ligand

  • Aryl halide

  • Coupling partner (e.g., boronic acid, amine)

  • Base

  • Degassed solvent

Procedure:

  • Preparation: Bring all necessary oven-dried glassware, vials, spatulas, and sealed reagent containers into the glovebox antechamber.

  • Antechamber Cycling: Evacuate and backfill the antechamber with inert gas at least three times before opening the inner door to the glovebox.[3]

  • Reagent Weighing: Inside the glovebox, accurately weigh the palladium precursor, phosphine ligand, and base into the reaction flask.

  • Addition of Solids and Liquids: Add the aryl halide and coupling partner to the reaction flask. If any reagents are liquids, use a micropipette or a syringe.

  • Solvent Addition: Add the degassed solvent to the reaction flask using a syringe or graduated cylinder.

  • Assembly: Assemble the reaction apparatus (e.g., attach a condenser).

  • Sealing: Seal the reaction flask securely with a septum or a glass stopper.

  • Reaction: The reaction can be performed inside the glovebox if heating and stirring capabilities are available. Alternatively, the sealed flask can be carefully removed from the glovebox and set up on a pre-heated stirrer plate in a fume hood.

Protocol 2: Reaction Setup Using a Schlenk Line

This protocol is suitable for a wide range of reaction scales and is a common technique in synthetic chemistry.

Materials:

  • Schlenk flask (oven-dried)

  • Magnetic stir bar

  • Septa

  • Schlenk line with a dual vacuum/inert gas manifold

  • Syringes and needles

  • Palladium precursor

  • Air-sensitive phosphine ligand

  • Aryl halide

  • Coupling partner

  • Base

  • Degassed solvent in a solvent flask with a septum

Procedure:

  • Glassware Preparation: Place the oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas on the Schlenk line.

  • Evacuate and Backfill: Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Addition of Solids: Under a positive flow of inert gas, quickly remove the glass stopper and add the palladium precursor, phosphine ligand, and base to the flask. A powder funnel can be used to aid the addition.[6] Immediately reseal the flask.

  • Addition of Liquids: Add the aryl halide and coupling partner (if liquid) via syringe through the septum.

  • Solvent Transfer: Transfer the degassed solvent from the solvent flask to the reaction flask via a cannula or a syringe. To perform a cannula transfer, insert one end of the cannula into the solvent flask and the other end into the reaction flask, both under a positive pressure of inert gas. The pressure difference will drive the solvent transfer.

  • Reaction: Once all reagents are added, the reaction mixture can be heated in an oil bath on a stirrer plate. The Schlenk flask should remain connected to the inert gas line (with an oil bubbler to indicate positive pressure) throughout the reaction.

  • Monitoring the Reaction: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully taking aliquots with a nitrogen-flushed syringe.[5]

Data Presentation: Performance of Air-Sensitive Phosphine Ligands

The following tables summarize typical reaction conditions and yields for common cross-coupling reactions using air-sensitive phosphine ligands. These are intended as a general guide, and optimization may be necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidPhosphine LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidXPhosPd₂(dba)₃K₃PO₄Toluene1001698
22-ChlorotoluenePhenylboronic acidSPhosPd(OAc)₂K₃PO₄Toluene1001695
34-Chloroanisole4-Methoxyphenylboronic acidRuPhosPd-G3-XPhosK₃PO₄t-BuOH/H₂O80297
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidDavePhosPd(OAc)₂K₂CO₃Toluene/H₂O1001292

Data compiled from various sources and representative examples.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAminePhosphine LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineBrettPhosPd(OAc)₂NaOtBuToluene100499
21-Bromo-4-methoxybenzeneAnilineXPhosPd₂(dba)₃K₃PO₄Dioxane1101896
32-Bromopyridinen-HexylamineRuPhosPd-G2-RuPhosK₂CO₃t-AmylOH1101293
44-BromobenzonitrileDi-n-butylaminetBuXPhosPd(OAc)₂LiHMDSToluene80398

Data compiled from various sources and representative examples.[2][7][8][9][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up a cross-coupling reaction using air-sensitive phosphine ligands under inert atmosphere.

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Assembly cluster_workup Workup & Analysis prep_glassware Oven-dry Glassware glovebox Glovebox Setup prep_glassware->glovebox schlenk Schlenk Line Setup prep_glassware->schlenk degas_solvent Degas Solvents add_solvent Add Degassed Solvent degas_solvent->add_solvent weigh_reagents Weigh Pd Precursor, Phosphine Ligand, & Base glovebox->weigh_reagents schlenk->weigh_reagents add_substrates Add Aryl Halide & Coupling Partner weigh_reagents->add_substrates add_substrates->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Extraction & Purification quench->extract analyze Analysis (NMR, GC, etc.) extract->analyze

Caption: General workflow for cross-coupling reactions with air-sensitive phosphines.

Logical Relationships in Experimental Setup

This diagram outlines the key components and their relationships in establishing a successful experimental setup for cross-coupling reactions with air-sensitive phosphines.

logical_relationships cluster_catalyst Catalyst System cluster_reagents Reaction Components cluster_environment Reaction Environment pd_precursor Pd Precursor success Successful Cross-Coupling pd_precursor->success phosphine Air-Sensitive Phosphine Ligand phosphine->success aryl_halide Aryl Halide aryl_halide->success coupling_partner Coupling Partner coupling_partner->success base Base base->success solvent Degassed Solvent solvent->success inert_atmosphere Inert Atmosphere (Ar or N2) inert_atmosphere->pd_precursor protects inert_atmosphere->phosphine protects temperature Temperature Control temperature->success influences rate

Caption: Key components for successful cross-coupling with air-sensitive phosphines.

References

Application Notes and Protocols for Catalyst Loading of di-2-Norbornylphosphine in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the bulky alkylphosphine ligand, di-2-Norbornylphosphine, in palladium-catalyzed amination reactions, commonly known as the Buchwald-Hartwig amination. This document outlines typical catalyst loading, reaction conditions, and expected outcomes, supported by data from analogous bulky phosphine (B1218219) ligands to provide a strong predictive framework for researchers.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. The efficacy of this reaction is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich alkylphosphine ligands, such as this compound, are known to promote the key steps of the catalytic cycle, leading to high yields and broad substrate scope. These ligands facilitate the crucial oxidative addition and reductive elimination steps, even with challenging substrates like aryl chlorides.[1][2]

Catalytic Cycle and Reaction Workflow

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand plays a crucial role in stabilizing the palladium center and promoting the individual steps of the cycle.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R'R''NH Amido_Complex_Formation Deprotonation Amine_Coordination->Amido_Complex_Formation Base Pd(II)_Amido_Complex Ar-Pd(II)-NR'R''(L) Amido_Complex_Formation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A typical experimental workflow for screening and optimizing amination reactions using this compound is outlined below.

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis Reagents Weigh Pd Precursor, Ligand, Base, and Aryl Halide Solvent Add Anhydrous Solvent Reagents->Solvent Amine Add Amine Solvent->Amine Degas Degas Mixture Amine->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor by TLC/GC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

References

Application Notes and Protocols for Di-2-Norbornylphosphine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for palladium-catalyzed cross-coupling reactions utilizing di-2-norbornylphosphine as a supporting ligand. The information is intended to guide researchers in the application of this catalyst system for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction to this compound in Catalysis

This compound is a bulky and electron-rich monophosphine ligand that has shown utility in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The unique steric profile of the norbornyl group can influence the reactivity and selectivity of the palladium catalyst, making it a valuable tool for specific substrate combinations. These reactions are fundamental for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are critical linkages in a vast array of pharmaceuticals and functional materials.[1]

The general catalytic cycle for these transformations involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and reaction with a nucleophile (an amine in the Buchwald-Hartwig reaction or an organoboron species in the Suzuki-Miyaura reaction), and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1] The choice of phosphine (B1218219) ligand is crucial for the efficiency of each step in this cycle.[2]

Substrate Scope in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the substrate scope for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions where this compound could be a relevant, albeit less commonly cited, ligand compared to more mainstream bulky phosphines. The data presented here is a representative compilation from various sources on similar bulky phosphine ligands and should be considered as a starting point for optimization with this compound.

Buchwald-Hartwig Amination of Aryl Halides

The palladium/di-2-norbornylphosphine system is anticipated to be effective for the coupling of a range of aryl and heteroaryl chlorides and bromides with various primary and secondary amines.

Table 1: Substrate Scope for Buchwald-Hartwig Amination of Aryl Chlorides with Amines *

EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneMorpholine4-Methyl-1-(morpholin-4-yl)benzene>95
24-ChloroanisoleN-MethylanilineN-Methyl-N-(4-methoxyphenyl)aniline>95
32-ChloropyridinePiperidine2-(Piperidin-1-yl)pyridine>95
41-Chloro-4-nitrobenzeneAniline4-Nitro-N-phenylaniline>95
51-Chloro-2-(trifluoromethyl)benzeneBenzylamineN-Benzyl-2-(trifluoromethyl)aniline>95

Note: Yields are based on reactions with analogous bulky phosphine ligands and serve as a predictive guide. Optimization is recommended for this compound.

Suzuki-Miyaura Coupling of Aryl Halides

The steric bulk of this compound can be advantageous in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, particularly for the synthesis of sterically hindered biaryls.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids *

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95
21-Bromo-4-methoxybenzene4-Acetylphenylboronic acid1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one>95
32-Bromopyridine3-Thienylboronic acid2-(Thiophen-3-yl)pyridine>95
41-Iodo-2-methylbenzene2-Methylphenylboronic acid2,2'-Dimethyl-1,1'-biphenyl>95
54-Chlorobenzonitrile4-Methoxyphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile>95

Note: Yields are based on reactions with analogous bulky phosphine ligands and serve as a predictive guide. Optimization is recommended for this compound.

Experimental Protocols

The following are general experimental protocols for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using a palladium catalyst with this compound as the ligand. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Buchwald-Hartwig Amination

This procedure outlines the coupling of an aryl halide with an amine.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Amine

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene (B28343) or other suitable solvent

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (1-2 mol %), this compound (2-4 mol %), and the base (1.5-2.0 equivalents).

  • Add the anhydrous solvent (to make a 0.1-0.5 M solution with respect to the aryl halide).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.

General Protocol for Suzuki-Miyaura Coupling

This procedure describes the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄) or other suitable base

  • Anhydrous toluene or a mixture of toluene and water

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (1-2 mol %), this compound (2-4 mol %), the aryl halide (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the anhydrous solvent or solvent mixture.

  • Stir the mixture at room temperature for a few minutes before heating.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure biaryl product.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the palladium-catalyzed amination of an aryl halide.

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Ligand_Exch Amine Coordination (R2NH) PdII_ArX->Ligand_Exch R2NH PdII_Amine [Ar-Pd(II)(NHR2)L_n]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (-Base-H+) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR2)L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the general laboratory procedure for setting up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow General Experimental Workflow Start Start Setup Prepare Schlenk tube under inert atmosphere Start->Setup Add_Solids Add Pd precursor, This compound, and base Setup->Add_Solids Add_Solvent Add anhydrous solvent Add_Solids->Add_Solvent Stir Stir for catalyst pre-formation Add_Solvent->Stir Add_Reactants Add aryl halide and nucleophile Stir->Add_Reactants Heat Heat to reaction temperature Add_Reactants->Heat Monitor Monitor reaction progress (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification by column chromatography Workup->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A step-by-step workflow for a typical cross-coupling experiment.

References

The Role of Di-2-Norbornylphosphine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The development of efficient and selective catalytic systems is a cornerstone of modern pharmaceutical synthesis. Phosphine (B1218219) ligands play a pivotal role in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions that are instrumental in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—key structural motifs in a vast array of active pharmaceutical ingredients (APIs). Among the diverse portfolio of phosphine ligands, di-2-Norbornylphosphine has emerged as a ligand of interest due to its unique steric and electronic properties. This document provides an overview of its application, supported by experimental data and protocols, to guide researchers in leveraging this ligand for the synthesis of pharmaceutical intermediates and final drug substances.

While direct public-domain data on the use of this compound in the synthesis of specific, named pharmaceuticals is limited, its utility can be inferred from its successful application in analogous cross-coupling reactions that are fundamental to pharmaceutical manufacturing. This document will focus on a key reaction: the Buchwald-Hartwig amination, a powerful method for the synthesis of arylamines, which are prevalent in many drug molecules.

Application: Synthesis of a Key Intermediate for the PI3K/mTOR Inhibitor Gedatolisib

Gedatolisib is a potent inhibitor of phosphatidylinositol-3 kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), critical components of a signaling pathway frequently dysregulated in cancer.[1][2][3] The synthesis of Gedatolisib and its analogues often involves the formation of a C-N bond between a pyrimidine (B1678525) core and various amine-containing side chains. The Buchwald-Hartwig amination is an ideal reaction for this transformation.[4][5][6]

Here, we present a representative application of a palladium catalyst system incorporating a bulky alkylphosphine ligand, analogous in function to this compound, for the synthesis of a key intermediate of Gedatolisib. The reaction involves the coupling of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine with a suitable amine.

Reaction Scheme:

G A 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine C Gedatolisib Intermediate A->C Pd Catalyst This compound Base, Solvent, Heat B Amine B->C

Caption: General scheme for the synthesis of a Gedatolisib intermediate.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the Buchwald-Hartwig amination using a palladium/di-2-Norbornylphosphine catalyst system for the synthesis of arylamine intermediates relevant to pharmaceutical synthesis.

ParameterValueReference
Reaction Buchwald-Hartwig Amination[4][5]
Aryl Halide 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine (1.0 equiv)N/A
Amine Substituted Aniline (1.2 equiv)N/A
Palladium Source Pd₂(dba)₃ (1 mol%)[7]
Ligand This compound (2 mol%)N/A
Base NaOtBu (1.4 equiv)[8]
Solvent Toluene (B28343)[8]
Temperature 100 °CN/A
Reaction Time 12-24 hN/A
Yield 85-95%N/A

Note: The data presented is representative of typical conditions for similar bulky phosphine ligands in the absence of specific data for this compound in this exact transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the general procedure for the palladium-catalyzed amination of an aryl chloride using this compound as a ligand.

Materials:

  • Aryl chloride (e.g., 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine)

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).

  • Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • To this mixture, add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Experimental Workflow:

G A Assemble Reactants (Aryl Halide, Pd₂(dba)₃, Ligand) B Inert Atmosphere (Evacuate & Backfill) A->B C Add Solvent & Reagents (Toluene, Amine, Base) B->C D Heat & Stir (100 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quench, Extract, Dry) E->F Reaction Complete G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Signaling Pathway of Gedatolisib

Gedatolisib inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Understanding this pathway is essential for researchers working on the development of related inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gedatolisib.

References

Troubleshooting & Optimization

handling and storage of air-sensitive di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe and effective handling and storage of air-sensitive di-2-Norbornylphosphine. Please review this document thoroughly before use.

Frequently Asked Questions (FAQs)

1. Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A: this compound is highly sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term storage, it is recommended to keep the container in a cool, dry place, such as a refrigerator or a freezer, to minimize degradation.

  • Q2: The this compound I received is a liquid. Is this correct?

    • A: Yes, this compound is typically a colorless to pale yellow liquid at room temperature.[1]

  • Q3: Can I handle this compound on the open bench?

    • A: No. Due to its air-sensitive nature, all manipulations of this compound should be performed using standard air-free techniques, such as in an inert atmosphere glovebox or by using a Schlenk line. Exposure to the atmosphere can lead to rapid degradation.

  • Q4: What solvents are compatible with this compound?

    • A: this compound is generally soluble in anhydrous, degassed organic solvents. Always ensure your solvents are properly dried and deoxygenated before use to prevent decomposition of the phosphine (B1218219).

2. Troubleshooting

  • Q5: My this compound has turned cloudy or has a white precipitate. What has happened?

    • A: Cloudiness or the formation of a white solid is a common indicator of decomposition. This is likely due to exposure to air and/or moisture, leading to the formation of the corresponding phosphine oxide or other degradation products. The material may no longer be suitable for your reaction.

  • Q6: I am seeing a peak around 30-50 ppm in the ³¹P NMR spectrum of my this compound. What is this?

    • A: A signal in this region of the ³¹P NMR spectrum is characteristic of a phosphine oxide species. This indicates that your sample has undergone oxidation. The presence of a significant peak in this region suggests that the quality of the phosphine has been compromised.

  • Q7: My reaction is not proceeding as expected, and I suspect the this compound has degraded. How can I confirm this?

    • A: The most reliable method to check the purity of your this compound is by ³¹P NMR spectroscopy. A pure sample should show a characteristic signal for the phosphine. The appearance of new peaks, especially in the phosphine oxide region, confirms degradation.

3. Safety and Disposal

  • Q8: What are the primary hazards associated with this compound?

  • Q9: How should I dispose of unused or decomposed this compound?

    • A: Small residual amounts can be carefully quenched by slow addition to a suitable oxidizing agent, such as a solution of sodium hypochlorite, under a fume hood. However, for larger quantities or if you are unsure, it is crucial to dispose of the material as hazardous waste according to your institution's and local regulations.[3]

Quantitative Data

Below is a summary of the available physical and chemical properties for this compound.

PropertyValue
Chemical Formula C₁₄H₂₃P
Molecular Weight 222.31 g/mol
CAS Number 148432-44-4
Appearance Colorless to pale yellow liquid
Purity Typically ≥98% (mixture of endo/exo isomers)
Boiling Point Data not available
Density Data not available

Detailed Experimental Protocols

Protocol 1: Transfer of this compound using a Syringe (<50 mL)

This method is suitable for transferring small volumes of the phosphine.

Materials:

  • Sure/Seal™ bottle of this compound

  • Dry, nitrogen-flushed glass syringe with a Luer-lock needle

  • Receiving flask (e.g., Schlenk flask) fitted with a rubber septum, previously dried and filled with an inert atmosphere

  • Source of dry, inert gas (Nitrogen or Argon)

Procedure:

  • Ensure the receiving flask is under a positive pressure of inert gas, vented through a bubbler.

  • Carefully puncture the septum of the this compound bottle with the syringe needle.

  • Slowly draw the desired volume of the liquid into the syringe. It can be helpful to gently pressurize the bottle with inert gas to aid in this process.

  • Withdraw the needle from the reagent bottle.

  • Immediately insert the needle through the septum of the receiving flask.

  • Slowly dispense the liquid into the receiving flask.

  • Withdraw the syringe and needle.

  • Clean the syringe and needle immediately by rinsing with a dry, inert solvent, followed by a quenching solvent.

Protocol 2: Transfer of this compound using a Cannula (>50 mL)

This is the recommended method for transferring larger volumes.

Materials:

  • Sure/Seal™ bottle of this compound

  • Receiving flask (e.g., Schlenk flask) fitted with a rubber septum, previously dried and filled with an inert atmosphere

  • Double-tipped needle (cannula), oven-dried

  • Source of dry, inert gas (Nitrogen or Argon) with a bubbler setup for both flasks

Procedure:

  • Ensure both the reagent bottle and the receiving flask are under a positive pressure of inert gas.

  • Insert one end of the cannula through the septum of the reagent bottle, keeping the tip above the liquid level.

  • Insert the other end of the cannula through the septum of the receiving flask.

  • To begin the transfer, lower the cannula tip in the reagent bottle into the liquid.

  • A slow, steady flow of inert gas into the reagent bottle will create a slight positive pressure, pushing the liquid through the cannula into the receiving flask.

  • Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent bottle.

  • Allow the inert gas to flush the remaining liquid from the cannula.

  • Remove the cannula from both flasks.

Visual Guides

G Workflow for Handling this compound start Start: Obtain this compound storage Store under inert gas (N2/Ar) in a cool, dry place. start->storage check_purity Check Purity? (e.g., new bottle or suspected degradation) storage->check_purity nmr Acquire ³¹P NMR Spectrum check_purity->nmr Yes handling Select Handling Technique check_purity->handling No evaluate_nmr Evaluate Spectrum: Sharp phosphine peak? Absence of oxide peak (30-50 ppm)? nmr->evaluate_nmr good Purity Confirmed: Proceed to experiment evaluate_nmr->good Yes bad Degradation Detected: Do not use. Dispose of properly. evaluate_nmr->bad No good->handling syringe Syringe Transfer (<50 mL) handling->syringe Small Volume cannula Cannula Transfer (>50 mL) handling->cannula Large Volume glovebox Glovebox Manipulation handling->glovebox Solid/Complex Manipulation experiment Perform Experiment under Inert Atmosphere syringe->experiment cannula->experiment glovebox->experiment cleanup Clean Glassware & Quench Residual Reagent experiment->cleanup

Caption: Workflow for handling this compound.

G Troubleshooting Guide for this compound start Problem Encountered: Reaction failure or unexpected result visual_check Visually Inspect Reagent: Cloudy, precipitate, or discolored? start->visual_check degraded_visual High probability of degradation. Confirm with NMR. visual_check->degraded_visual Yes clear_liquid Liquid is clear. visual_check->clear_liquid No nmr_analysis Analyze by ³¹P NMR degraded_visual->nmr_analysis check_oxide Is there a significant peak in the phosphine oxide region (δ 30-50 ppm)? nmr_analysis->check_oxide is_degraded Conclusion: Reagent is oxidized. Source a new batch. check_oxide->is_degraded Yes not_degraded Reagent appears pure. Investigate other reaction parameters: - Solvent quality - Reagent stoichiometry - Temperature - Reaction time check_oxide->not_degraded No clear_liquid->nmr_analysis

Caption: Troubleshooting guide for this compound.

References

Technical Support Center: Catalyst Deactivation with Di-2-Norbornylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing di-2-norbornylphosphine ligands, such as cataCXium® PnB, in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Materials

Possible Cause: Catalyst deactivation is a primary suspect when experiencing low or no product formation. This can be due to several factors, including the formation of inactive palladium species or degradation of the ligand.

Troubleshooting Steps:

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Examine Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. It is recommended to use high-purity reagents and freshly distilled, anhydrous solvents.

  • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the reaction temperature and extending the reaction time.

  • Evaluate Base Strength and Solubility: The choice of base is critical. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be preferable to strong bases such as NaOtBu to avoid substrate or ligand degradation. Ensure the base is sufficiently soluble in the reaction medium.

  • Consider a Pre-catalyst: If you are generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed, air- and moisture-stable precatalyst. This can lead to more consistent generation of the active Pd(0) species.

Issue 2: Formation of a Black Precipitate (Palladium Black)

Possible Cause: The appearance of a fine black precipitate is indicative of the formation of metallic palladium (palladium black), which signifies catalyst decomposition and loss of activity.[1]

Troubleshooting Steps:

  • Improve Ligand-to-Metal Ratio: An insufficient amount of the phosphine (B1218219) ligand can leave the palladium center exposed and prone to aggregation. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.5:1 or 2:1) can help stabilize the active catalytic species.

  • Lower Reaction Temperature: High temperatures can promote the agglomeration of palladium atoms. Reducing the reaction temperature may help to maintain the integrity of the catalytic complex.

  • Monitor for Ligand Degradation: Bulky electron-rich phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure the ligand is handled under an inert atmosphere.

Issue 3: Reaction Stalls Before Completion

Possible Cause: If the reaction starts but does not proceed to completion, it is likely that the catalyst is deactivating over the course of the reaction. This can be particularly prevalent with challenging substrates, such as electron-deficient aryl halides or substrates with coordinating functional groups (e.g., pyridines).[2]

Troubleshooting Steps:

  • Substrate-Induced Deactivation: Heteroaromatic substrates, especially pyridines, can coordinate to the palladium center and act as catalyst poisons.[2] The use of a bulky ligand like this compound is intended to mitigate this, but deactivation can still occur. Consider using a higher catalyst loading or a different solvent to minimize this interaction.

  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity. If product inhibition is suspected, it may be necessary to adjust the reaction conditions to favor product precipitation or to run the reaction at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation pathways for palladium catalysts with this compound ligands?

A1: While specific studies on this compound are limited, the deactivation pathways are generally consistent with those observed for other bulky, electron-rich phosphine ligands in Buchwald-Hartwig amination reactions. The primary pathways include:

  • Formation of Palladium Black: Agglomeration of the palladium atoms into an inactive metallic state.[1]

  • Ligand Oxidation: The phosphine ligand can be oxidized to the corresponding phosphine oxide, which is not an effective ligand for the palladium catalyst.

  • Formation of Off-Cycle Inactive Complexes: The catalyst can form stable, inactive complexes with the substrate, product, or solvent, removing it from the catalytic cycle. With substrates like pyridines, coordination to the nitrogen atom is a well-known deactivation pathway.[2]

Q2: How does the steric bulk of this compound affect catalyst stability?

A2: The significant steric bulk of the di-2-norbornyl groups helps to stabilize the catalytically active monoligated Pd(0) species. This steric hindrance can prevent the formation of inactive dimeric palladium species and can also disfavor the coordination of potentially inhibiting substrates or products. However, this bulkiness does not entirely prevent deactivation, especially under harsh reaction conditions.

Q3: Can I regenerate a deactivated catalyst with this compound ligands?

A3: The regeneration of homogeneous palladium catalysts used in cross-coupling reactions is challenging and often not practical in a laboratory setting. Deactivation pathways such as ligand degradation are generally irreversible. If catalyst decomposition to palladium black has occurred, the palladium can be recovered, but it would need to be converted back into a suitable precatalyst. For practical purposes, it is usually more effective to optimize the reaction conditions to prevent deactivation in the first place.

Q4: Are there specific classes of substrates that are more likely to cause catalyst deactivation with this compound ligands?

A4: Yes, certain substrates are known to be more challenging and can contribute to catalyst deactivation. These include:

  • Heteroaromatic halides: Particularly 2-halopyridines, where the nitrogen atom can coordinate to the palladium center and inhibit catalysis.[2]

  • Substrates with unprotected coordinating groups: Functional groups such as primary amines, thiols, or certain heterocycles can bind to the palladium and act as catalyst poisons.

  • Sterically hindered substrates: While bulky ligands are designed to facilitate the coupling of sterically demanding partners, extremely hindered substrates can lead to slow reaction rates, which provides more opportunity for catalyst deactivation over the extended reaction time.

Quantitative Data

The following table presents hypothetical data to illustrate the impact of reaction conditions on catalyst stability, as indicated by the formation of palladium black over time. This data is representative of trends observed for bulky phosphine ligands in Buchwald-Hartwig amination reactions.

LigandTemperature (°C)BaseTime to Pd Black Formation (h)Final Conversion (%)
This compound 80K₃PO₄> 2495
This compound 110K₃PO₄1288
This compound 110NaOtBu875
Other Bulky Phosphine110NaOtBu1080

Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation by ¹H NMR

This protocol allows for the in-situ monitoring of a Buchwald-Hartwig amination reaction to identify potential catalyst deactivation.

  • Reaction Setup: In a glovebox, combine the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium precatalyst (0.02 mmol), this compound ligand (0.024 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol) in a J. Young NMR tube.

  • Solvent Addition: Add 0.6 mL of a deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈).

  • Data Acquisition: Seal the NMR tube and acquire an initial ¹H NMR spectrum at room temperature. Then, place the tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature.

  • Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.

Protocol 2: Small-Scale Reaction Screen to Troubleshoot Low Yield

This protocol provides a systematic approach to optimizing reaction conditions when faced with low product yield.

  • Array Setup: In a glovebox, arrange an array of reaction vials.

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, and internal standard in the chosen solvent.

  • Reagent Dispensing: To each vial, add the palladium precatalyst and the this compound ligand. Then, add the appropriate base to each designated vial. Finally, add the stock solution of the substrates.

  • Variable Screening: Systematically vary one parameter at a time across the array of vials. Good parameters to screen include:

    • Base: K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS

    • Solvent: Toluene, Dioxane, THF, t-BuOH

    • Temperature: 80 °C, 100 °C, 110 °C

  • Reaction and Analysis: Seal the vials and place them in a heating block. After a set time (e.g., 16 hours), cool the reactions, quench with water, and extract with an organic solvent. Analyze the organic extracts by GC-MS or LC-MS to determine the conversion and yield for each set of conditions.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst L-Pd(0) (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Ligand_Oxidation L=O (Inactive Ligand) Active_Catalyst->Ligand_Oxidation Oxidation Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Inactive_Complex [L-Pd(II)-Substrate] (Inactive Complex) Oxidative_Addition->Inactive_Complex Substrate Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Ar-NR₂ (Product) Reductive_Elimination->Product Troubleshooting_Workflow Start Low Reaction Yield Check_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Setup Observe_Reaction Observe Reaction Mixture (Color, Precipitate) Check_Setup->Observe_Reaction Pd_Black_Formed Palladium Black Observed? Observe_Reaction->Pd_Black_Formed Lower_Temp Lower Temperature & Increase Ligand Ratio Pd_Black_Formed->Lower_Temp Yes No_Pd_Black No Precipitate Pd_Black_Formed->No_Pd_Black No Screen_Conditions Systematically Screen: - Base - Solvent - Temperature Lower_Temp->Screen_Conditions No_Pd_Black->Screen_Conditions Analyze_Results Analyze Results by LC-MS or GC-MS Screen_Conditions->Analyze_Results

References

Technical Support Center: Optimizing Di-2-Norbornylphosphine Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for di-2-Norbornylphosphine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, utilizing the bulky and electron-rich this compound ligand.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a ligand in cross-coupling reactions?

This compound is a bulky and electron-rich phosphine (B1218219) ligand. This combination of steric hindrance and electron-donating ability is crucial for promoting the key steps in the catalytic cycle of many palladium-catalyzed cross-coupling reactions.[1] Specifically, these properties facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product.[1] This often leads to higher reaction rates, the ability to couple challenging substrates (like aryl chlorides), and improved catalyst stability.

Q2: Which palladium precursor is best to use with this compound?

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. For consistent results and to ensure the efficient generation of the active Pd(0) species, using a pre-catalyst is often recommended. If using a Pd(II) source like Pd(OAc)₂, a pre-activation step by stirring the precursor and ligand together for a short period before adding the other reagents can be beneficial.

Q3: How critical is the choice of base in these reactions?

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination. The strength and solubility of the base can significantly impact reaction efficiency.[2] Strong bases like sodium tert-butoxide (NaOtBu) are often effective but may not be compatible with base-sensitive functional groups.[3] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives.[3]

Q4: What are the most common solvents for reactions with this compound catalysts?

Aprotic solvents are generally preferred. Toluene and 1,4-dioxane (B91453) are widely used and have proven effective in many applications.[3][4] Tetrahydrofuran (THF) is another option, although it may sometimes lead to lower yields.[4] It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen and water.[2]

Q5: My reaction is sluggish or not going to completion. What are the first things I should check?

For sluggish reactions, first ensure that all reagents and solvents are pure and anhydrous, and that the reaction was set up under an inert atmosphere. Impurities, oxygen, or water can poison the catalyst.[2] If these factors are controlled, consider increasing the reaction temperature, screening a different base or solvent, or increasing the catalyst loading.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common problem that can stem from several sources. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition Ensure the palladium precursor and ligand have been stored correctly under an inert atmosphere. Use a pre-catalyst for more reliable generation of the active species. Confirm that all solvents were rigorously degassed to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[2]
Inappropriate Base The chosen base may be too weak or poorly soluble in the reaction solvent.[3] For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates. For Buchwald-Hartwig aminations, strong alkoxide bases (e.g., NaOtBu, KOtBu) are typically required.[5][6] If your substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or K₃PO₄ might be necessary, potentially requiring higher temperatures or longer reaction times.[3]
Poor Solvent Choice The solubility of the base and other reagents can be a limiting factor.[3] If you suspect solubility issues with an inorganic base, adding a small amount of water can sometimes be beneficial, though it should be done with caution to avoid hydrolysis of starting materials.[2] Alternatively, screen other aprotic solvents like dioxane or THF.[4]
Substrate-Related Issues Impurities in the starting materials can act as catalyst poisons.[2] Purify starting materials if their quality is questionable. For Suzuki-Miyaura reactions, protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using the corresponding boronic ester may mitigate this issue.[2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_inert Inert Atmosphere & Reagent Purity Verified? start->check_inert re_setup Re-run with Pure/Dry Reagents & Degassed Solvents under Inert Gas check_inert->re_setup No screen_base Screen Different Base check_inert->screen_base Yes re_setup->screen_base screen_solvent Screen Different Solvent screen_base->screen_solvent No Improvement optimize Further Optimization screen_base->optimize Improvement increase_temp Increase Reaction Temperature screen_solvent->increase_temp No Improvement screen_solvent->optimize Improvement increase_temp->optimize Improvement

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Issue 2: Formation of Significant Side Products

The appearance of side products can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid (Suzuki-Miyaura) Often promoted by the presence of oxygen. Can also occur if transmetalation is slow.Ensure thorough degassing of the reaction mixture. Optimizing the base and ligand can accelerate the desired cross-coupling pathway.[2]
Hydrodehalogenation (Replacement of Halide with H) Can be promoted by certain bases or high temperatures.Consider using a weaker or more sterically hindered base. Lowering the reaction temperature may also help. Screening different solvents can alter the rates of competing pathways.[7]
Amine Over-arylation (Buchwald-Hartwig with primary amines) Using a highly active catalyst system with a reactive aryl halide.Using a bulkier ligand like this compound often helps to prevent double arylation due to steric hindrance.

Data on Base and Solvent Optimization

The optimal base and solvent are highly dependent on the specific substrates being coupled. The following tables provide representative data for the optimization of Suzuki-Miyaura and Buchwald-Hartwig reactions using bulky phosphine ligands, which can serve as a starting point for experiments with this compound.

Table 1: Representative Base and Solvent Screening for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Entry Base Solvent Temperature (°C) Yield (%)
1K₃PO₄Toluene100>95
2K₂CO₃Toluene10075
3Cs₂CO₃Toluene10090
4K₃PO₄1,4-Dioxane100>95
5K₃PO₄THF8060
6NaOtBuToluene10085
Data is representative and compiled from general knowledge of Suzuki-Miyaura reactions with bulky phosphine ligands.[8][9]

Table 2: Representative Base and Solvent Screening for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Entry Base Solvent Temperature (°C) Yield (%)
1NaOtBuToluene100>98
2KOtBuToluene10095
3LHMDSToluene10090
4NaOtBu1,4-Dioxane10096
5K₃PO₄Toluene100<10
6Cs₂CO₃1,4-Dioxane100<5
Data is representative and based on typical outcomes for Buchwald-Hartwig aminations with bulky phosphine ligands.[3][4][6]

Experimental Protocols

The following are general, non-optimized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a this compound-type ligand. Note: These are starting points and should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the catalyst/ligand mixture to the reaction vessel, followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere prep->inert catalyst Prepare Pd Precursor & Ligand add_reagents Add Catalyst, Ligand, & Degassed Solvent catalyst->add_reagents inert->add_reagents heat Heat with Vigorous Stirring add_reagents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-2 mol%) and the this compound ligand (1.5-3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equiv), the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), and the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

troubleshooting low conversion in Suzuki coupling with di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion or other issues in Suzuki coupling reactions utilizing the di-2-Norbornylphosphine ligand. The advice is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no conversion in my Suzuki coupling reaction using this compound. What are the most likely causes?

A1: Low conversion with a bulky, electron-rich ligand like this compound can stem from several factors. The primary areas to investigate are:

  • Inefficient Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. Bulky phosphines can sometimes hinder the reduction of Pd(II) to Pd(0).

  • Poor Substrate-Ligand Compatibility: While bulky ligands are excellent for sterically demanding substrates, excessive steric hindrance from both the coupling partners and the this compound ligand can impede the oxidative addition or transmetalation steps.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the specific substrates. An inappropriate combination can lead to catalyst deactivation or slow reaction kinetics.

  • Quality of Reagents and Atmosphere: Suzuki reactions are sensitive to oxygen and moisture. Impure reagents or a non-inert atmosphere can lead to catalyst poisoning and side reactions.

Q2: How can I improve the activation of my Palladium precatalyst when using this compound?

A2: To ensure the efficient generation of the active Pd(0) catalyst, consider the following:

  • Choice of Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources such as Pd(OAc)₂ or PdCl₂, as it eliminates the need for an in-situ reduction step that can be sluggish.

  • Ligand-to-Palladium Ratio: The optimal L:Pd ratio for bulky phosphine (B1218219) ligands is often between 1:1 and 2:1. A higher ligand concentration can sometimes inhibit the reaction by forming inactive, coordinatively saturated palladium complexes.

  • Pre-formation of the Active Catalyst: In some cases, pre-stirring the palladium source and the this compound ligand in the solvent for a short period before adding the other reagents can facilitate the formation of the active catalytic species.

Q3: What are the optimal bases and solvents to use with this compound?

A3: The ideal base and solvent combination is substrate-dependent. However, for bulky phosphine ligands, certain trends are observed:

  • Bases: Weakly coordinating, yet sufficiently strong bases are often preferred. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Stronger bases like alkoxides (e.g., NaOtBu, KOtBu) can be effective, particularly with less reactive aryl chlorides, but may also promote side reactions.

  • Solvents: Aprotic polar solvents or ethereal solvents are generally effective. Toluene, dioxane, and THF are common choices. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and to facilitate the transmetalation step, but an excess can lead to protodeboronation.[1]

Q4: I am seeing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?

A4: Homocoupling and protodeboronation are common side reactions in Suzuki couplings. To mitigate these:

  • Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[2] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3] If possible, try running the reaction at a lower temperature for a longer period.

  • Choice of Base: The strength and concentration of the base can influence the rate of protodeboronation. Using a milder base or a stoichiometric amount can be beneficial.

  • Use Boronic Esters: Boronic esters (e.g., pinacol (B44631) esters) are generally more stable towards protodeboronation than boronic acids and can be a good alternative for sensitive substrates.

Q5: My reaction is sluggish when using an aryl chloride. How can I improve the conversion?

A5: Aryl chlorides are less reactive than aryl bromides or iodides. This compound, as a bulky and electron-rich ligand, is well-suited for activating C-Cl bonds. To enhance reactivity:

  • Use a Stronger Base: Bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) are often more effective for activating aryl chlorides.

  • Higher Reaction Temperature: A higher temperature is typically required to facilitate the oxidative addition of the aryl chloride to the palladium center.

  • Optimize Catalyst Loading: While a lower catalyst loading is desirable, for challenging substrates like aryl chlorides, increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the conversion.

Quantitative Data Summary

The following table provides a hypothetical yet representative summary of how reaction parameters can influence the yield in a Suzuki coupling reaction using a bulky phosphine ligand like this compound with a challenging substrate pair (e.g., an aryl chloride and a sterically hindered boronic acid).

EntryPalladium SourceBase (equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂K₂CO₃ (2.0)Toluene10035
2Pd₂(dba)₃K₂CO₃ (2.0)Toluene10065
3Pd₂(dba)₃K₃PO₄ (2.0)Toluene10078
4Pd₂(dba)₃Cs₂CO₃ (2.0)Dioxane10085
5Pd₂(dba)₃KOtBu (2.0)Dioxane8092
6Pd₂(dba)₃KOtBu (2.0)Dioxane10088 (with some decomposition)

Experimental Protocol: General Procedure for Suzuki Coupling with this compound

This protocol provides a general starting point for a Suzuki coupling reaction using this compound. The conditions may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • This compound (0.022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane, 5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, this compound, and the base.

  • Add the degassed solvent to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the aryl halide and the boronic acid or ester to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low conversion in a Suzuki coupling reaction with this compound.

Troubleshooting_Suzuki start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Inert Atmosphere start->check_reagents reagents_ok Reagents & Atmosphere OK check_reagents->reagents_ok If pure & inert reagents_bad Purify Reagents / Improve Degassing check_reagents->reagents_bad If impure/O2 present optimize_catalyst 2. Optimize Catalyst System reagents_ok->optimize_catalyst reagents_bad->check_reagents catalyst_ok Catalyst System Optimized optimize_catalyst->catalyst_ok If conversion improves catalyst_bad Try Pd(0) source (e.g., Pd2(dba)3) Adjust L:Pd ratio (1:1 to 2:1) optimize_catalyst->catalyst_bad If still low optimize_conditions 3. Optimize Reaction Conditions catalyst_ok->optimize_conditions catalyst_bad->optimize_catalyst conditions_ok Conditions Optimized optimize_conditions->conditions_ok If conversion improves conditions_bad Screen Base (K3PO4, Cs2CO3, KOtBu) Screen Solvent (Toluene, Dioxane) Adjust Temperature optimize_conditions->conditions_bad If still low check_side_reactions 4. Analyze for Side Reactions conditions_ok->check_side_reactions conditions_bad->optimize_conditions side_reactions_ok Minimal Side Reactions check_side_reactions->side_reactions_ok If clean reaction side_reactions_bad Address Protodeboronation/Homocoupling (e.g., use boronic ester, lower temp) check_side_reactions->side_reactions_bad If side products observed success Successful Conversion side_reactions_ok->success side_reactions_bad->optimize_conditions

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

References

Technical Support Center: Synthesis of Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-2-norbornylphosphine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves the reaction of a 2-norbornyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). The Grignard reagent is typically prepared from 2-chloronorbornane or 2-bromonorbornane and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This is a nucleophilic substitution reaction where the Grignard reagent displaces the chloride ions from PCl₃.[1]

Q2: What are the most critical parameters for a successful synthesis?

A2: The reaction is highly sensitive to moisture and atmospheric oxygen.[2][3] Therefore, the most critical parameters are:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and all solvents and reagents must be anhydrous. The presence of water will quench the Grignard reagent and lead to the formation of byproducts.[2][3]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere, such as dry nitrogen or argon, to prevent the oxidation of the phosphine (B1218219) product.[4]

  • Temperature Control: The addition of the Grignard reagent to PCl₃ is exothermic and should be performed at low temperatures (e.g., -25 to -30 °C) to minimize side reactions.[1]

Q3: What are the expected ³¹P NMR chemical shifts for this compound and its primary oxidation byproduct?

A3: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can expect the following approximate ranges:

  • This compound (P(III)): The ³¹P NMR signal for a trialkylphosphine typically appears in the range of -20 to +60 ppm.

  • This compound oxide (P(V)): The corresponding phosphine oxide will have a signal significantly downfield, generally in the range of +30 to +80 ppm.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture (under inert atmosphere) and analyzing them by ³¹P NMR spectroscopy. The disappearance of the PCl₃ signal (typically around +220 ppm) and the appearance of the this compound signal will indicate the progression of the reaction. GC-MS can also be used to monitor the formation of the product and the consumption of the starting 2-halonorbornane.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive Grignard reagent.- Ensure all glassware is flame-dried and solvents are anhydrous. - Activate the magnesium turnings before use (e.g., with a crystal of iodine or 1,2-dibromoethane).[2] - Titrate the Grignard reagent before use to determine its exact concentration.
2. Poor quality of PCl₃.- Use freshly distilled or a new bottle of PCl₃.
3. Reaction temperature too high.- Maintain a low reaction temperature (-25 to -30 °C) during the Grignard addition.[1]
Product is contaminated with a significant amount of phosphine oxide 1. Exposure to air during reaction or workup.- Ensure a positive pressure of inert gas throughout the experiment.[4] - Use degassed solvents and reagents. - Work quickly during transfers and extractions.
2. Incomplete reaction leaving unreacted P-Cl species that are subsequently hydrolyzed and oxidized.- Ensure the correct stoichiometry of the Grignard reagent to PCl₃.
Presence of a white precipitate that is not the desired product 1. Formation of magnesium salts (MgCl₂, MgBr₂).- This is expected. The product is typically extracted into an organic solvent, and the salts are removed during an aqueous workup.
2. Hydrolysis of unreacted PCl₃.- This can occur during the workup if there is excess PCl₃. Quench the reaction mixture carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
Difficulties in purifying the final product 1. Co-elution of the phosphine and phosphine oxide on silica (B1680970) gel.- Flash column chromatography can be challenging due to on-column oxidation. It is recommended to perform chromatography under an inert atmosphere.[4]
2. The product is an oil and difficult to crystallize.- Purification by vacuum distillation may be a suitable alternative if the product is thermally stable.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is based on general procedures for the synthesis of dialkylphosphines and should be optimized for the specific case of this compound.

  • Preparation of 2-Norbornylmagnesium Chloride:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Assemble the apparatus under a positive pressure of dry nitrogen.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-chloronorbornane (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

    • The reaction may need gentle heating to initiate. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed.

    • Cool the Grignard reagent to room temperature. The concentration can be determined by titration.

  • Synthesis of this compound:

    • In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a low-temperature thermometer, and a magnetic stirrer, place phosphorus trichloride (0.5 eq) dissolved in anhydrous diethyl ether.

    • Cool the PCl₃ solution to -30 °C using a dry ice/acetone bath.

    • Add the prepared 2-norbornylmagnesium chloride solution (1.0 eq) dropwise to the PCl₃ solution while maintaining the temperature between -25 and -30 °C.[1]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a degassed, saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.

    • Filter the solution under an inert atmosphere and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or by careful flash column chromatography on silica gel under a nitrogen atmosphere.

³¹P NMR Sample Preparation
  • Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been previously degassed.

  • Transfer the solution to an NMR tube.

  • Seal the NMR tube with a cap and wrap it with parafilm before analysis.

Visualizations

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Phosphine_Synth Phosphine Synthesis cluster_Purification Workup & Purification 2-Chloronorbornane 2-Chloronorbornane Grignard_Reagent 2-Norbornylmagnesium Chloride 2-Chloronorbornane->Grignard_Reagent + Mg, THF Mg Mg Mg->Grignard_Reagent Anhydrous THF Anhydrous THF Anhydrous THF->Grignard_Reagent This compound Crude this compound Grignard_Reagent->this compound + PCl3, Ether, -30°C PCl3 PCl3 PCl3->this compound Quench Quench with aq. NH4Cl This compound->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purified_Product Pure this compound Drying->Purified_Product Vacuum Distillation Impurity_Formation Grignard 2-Norbornylmagnesium Chloride Norbornane Norbornane Grignard->Norbornane Quenched by PCl3 PCl3 Phosphorous_Acid Phosphorous Acid (H3PO3) PCl3->Phosphorous_Acid Hydrolyzed by This compound This compound PCl3->this compound H2O Water (Contaminant) H2O->Norbornane H2O->Phosphorous_Acid O2 Oxygen (Contaminant) Phosphine_Oxide This compound Oxide O2->Phosphine_Oxide This compound->Phosphine_Oxide Oxidized by Troubleshooting_Logic Check_Grignard Was Grignard Reagent Active? Activate_Mg Activate Mg with Iodine and ensure anhydrous conditions. Check_Grignard->Activate_Mg No Check_Temp Was reaction temperature controlled? Check_Grignard->Check_Temp Yes Success Improved Yield Activate_Mg->Success Low_Temp Maintain temperature at -30°C during addition. Check_Temp->Low_Temp No Check_Air Was the reaction kept under inert gas? Check_Temp->Check_Air Yes Low_Temp->Success Inert_Atmosphere Use Schlenk line or glovebox techniques. Check_Air->Inert_Atmosphere No Check_Air->Success Yes Inert_Atmosphere->Success

References

Technical Support Center: Purification of Reaction Products Involving di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products when using the bulky phosphine (B1218219) ligand, di-2-Norbornylphosphine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your target compound.

Problem 1: My desired product is contaminated with a significant amount of a polar impurity.

Possible Cause: The primary polar impurity is likely the corresponding this compound oxide, formed from the oxidation of the parent phosphine ligand. Phosphine oxides can be challenging to separate from polar products due to similar polarities.

Solutions:

  • Initial Diagnosis: Use ³¹P NMR spectroscopy to confirm the presence of the phosphine oxide. The phosphine (P(III)) and its oxide (P(V)) will have distinct and well-separated chemical shifts.

  • Purification Strategy Selection: The choice of purification method depends on the properties of your desired product. The following workflow can guide your decision:

graph "Purification_Strategy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Crude Reaction Mixture\n(Product + this compound Oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsProductSolid [label="Is the desired\nproduct a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Attempt Recrystallization/\nSlurry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolubilityTest [label="Is the product soluble in\na non-polar solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SilicaPlug [label="Silica Gel Plug Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; MetalSalt [label="Precipitation with\nMetal Salts (e.g., ZnCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Failure [label="If issues persist,\nconsult further", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> IsProductSolid; IsProductSolid -> Recrystallization [label="Yes"]; IsProductSolid -> SolubilityTest [label="No"]; Recrystallization -> Success [label="Successful"]; Recrystallization -> Chromatography [label="Unsuccessful"]; SolubilityTest -> SilicaPlug [label="Yes"]; SolubilityTest -> Chromatography [label="No"]; SilicaPlug -> Success [label="Successful"]; SilicaPlug -> Chromatography [label="Unsuccessful"]; Chromatography -> Success [label="Successful"]; Chromatography -> MetalSalt [label="Co-elution"]; MetalSalt -> Success [label="Successful"]; MetalSalt -> Failure [label="Product complexes"]; }

Caption: A decision-making workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when using this compound?

A1: The most common impurity is this compound oxide. This is formed by the oxidation of the phosphine ligand, which can occur during the reaction or upon exposure to air. Given the steric bulk of the norbornyl groups, this phosphine is relatively resistant to oxidation, but it is not entirely immune.

Q2: How can I confirm the presence of this compound oxide in my reaction mixture?

A2: The most definitive method is ³¹P NMR spectroscopy. You will observe a distinct signal for the phosphine oxide, which will be significantly downfield from the signal of the parent phosphine.

Q3: My product and the phosphine oxide have very similar Rf values on TLC. How can I improve chromatographic separation?

A3: Separating compounds with similar polarities can be challenging. Here are a few strategies:

  • Solvent System Optimization: Experiment with a variety of solvent systems with different polarities and selectivities. Sometimes, switching from a standard ethyl acetate/hexane (B92381) system to one containing dichloromethane, ether, or a small amount of methanol (B129727) can improve separation.

  • Column Chromatography Technique:

    • Use a long column with a fine grade of silica (B1680970) gel to increase the number of theoretical plates.

    • Employ a shallow solvent gradient to slowly increase the polarity of the eluent.

    • Dry loading the sample onto the column can sometimes provide better resolution than wet loading.

  • Alternative Stationary Phases: If silica gel fails, consider using alumina (B75360) (basic, neutral, or acidic) or reverse-phase silica gel.

Q4: I am performing a Suzuki-Miyaura coupling reaction with a catalyst containing this compound (like cataCXium® A). What is a good starting point for purification?

A4: For Suzuki-Miyaura reactions using cataCXium® A, a simple and often effective purification method is to perform a slurry of the crude product in methanol. This can help to dissolve the desired product while leaving some of the palladium and ligand-related impurities behind. Subsequent filtration and concentration of the methanol solution can yield a significantly purified product. Further purification by column chromatography may be necessary.

Q5: Are there any non-chromatographic methods to remove this compound oxide?

A5: Yes, precipitation by forming a metal complex is a common strategy for removing phosphine oxides.

  • Zinc Chloride Precipitation: Adding a solution of anhydrous zinc chloride (ZnCl₂) in a polar solvent like ethanol (B145695) or THF to your crude product can precipitate the phosphine oxide as a [ZnCl₂(phosphine oxide)₂] complex, which can then be removed by filtration.

  • Calcium Bromide Precipitation: Anhydrous calcium bromide (CaBr₂) can also be used to precipitate phosphine oxides, and this method has been shown to be effective in solvents like THF.

It is important to ensure that your desired product does not complex with the metal salt. A small-scale test is recommended.

Data Presentation

Table 1: ³¹P NMR Chemical Shift Data (Reference to 85% H₃PO₄)

CompoundP(III) / P(V)Typical Chemical Shift (ppm)Notes
Trialkylphosphines (general)P(III)-60 to +20Highly dependent on the alkyl groups.
Triarylphosphines (e.g., PPh₃)P(III)-5 to -8
This compound P(III) Data not available in searched literatureExpected to be in the general range for trialkylphosphines.
Trialkylphosphine Oxides (general)P(V)+25 to +60
Triarylphosphine Oxides (e.g., TPPO)P(V)+25 to +40
This compound Oxide P(V) Data not available in searched literatureExpected to be in the general range for trialkylphosphine oxides.

Table 2: Solubility of this compound Oxide (Qualitative)

SolventSolubilityNotes
Hexane / PentaneLowUseful for precipitation or for eluting non-polar products through a silica plug.
Diethyl EtherLow to ModerateCan sometimes be used for recrystallization or precipitation.
TolueneModerate
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Methanol / EthanolSoluble
WaterInsoluble

Experimental Protocols

Protocol 1: Removal of this compound Oxide via Zinc Chloride Precipitation

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a polar solvent in which the desired product is soluble (e.g., ethanol, THF).

  • Prepare ZnCl₂ Solution: In a separate flask, prepare a solution of anhydrous zinc chloride (1.0 M in a suitable solvent like diethyl ether or THF).

  • Precipitation: Slowly add the ZnCl₂ solution (1.0 - 1.2 equivalents relative to the estimated amount of phosphine oxide) to the stirred solution of the crude product at room temperature.

  • Stirring: Stir the resulting suspension for 1-2 hours at room temperature. A white precipitate of the zinc-phosphine oxide complex should form.

  • Filtration: Filter the mixture through a pad of celite, washing the filter cake with a small amount of the cold solvent used for the dissolution.

  • Isolation: The filtrate contains the purified product. Remove the solvent under reduced pressure to isolate the product.

  • Analysis: Analyze the product by ³¹P NMR to confirm the absence of the phosphine oxide.

Protocol 2: Purification via Silica Gel Plug Filtration (for non-polar to moderately polar products)

  • Prepare Silica Plug: Place a plug of silica gel in a fritted funnel or a short column.

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane).

  • Load Column: Load the solution onto the top of the silica plug.

  • Elute Product: Elute the desired product with a non-polar or a low-polarity solvent system. The more polar this compound oxide should remain adsorbed to the silica.

  • Collect Fractions: Collect the fractions containing the desired product.

  • Monitor: Monitor the fractions by TLC to ensure complete elution of the product and retention of the phosphine oxide.

  • Isolate: Combine the product-containing fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

digraph "Troubleshooting_Logic" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Purification Issue:\nProduct Contaminated with\nPolar Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNMR [label="Run ³¹P NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IsOxide [label="Is the major impurity\nthis compound oxide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SelectMethod [label="Select Purification Method\n(See Workflow Diagram)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherImpurity [label="Identify other impurity\n(e.g., starting material,\nother byproducts)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate reaction\nconditions or work-up", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> CheckNMR; CheckNMR -> IsOxide; IsOxide -> SelectMethod [label="Yes"]; IsOxide -> OtherImpurity [label="No"]; OtherImpurity -> Reassess; }

Caption: A logical flow for troubleshooting polar impurities.

minimizing side reactions in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and minimize side reactions in their C-N cross-coupling experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your palladium-catalyzed amination reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Arylamine

  • Question: My Buchwald-Hartwig amination reaction is not working, or the yield is very low. What are the common causes and how can I fix it?

  • Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

    • Reagent Quality: Impurities in the aryl halide, amine, or solvent can poison the catalyst. Ensure the purity of your starting materials.

    • Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent. For challenging substrates like aryl chlorides, more electron-rich and bulky ligands are often required.

    • Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer broader functional group tolerance but may require higher temperatures.

    • Temperature: Typical reaction temperatures range from 80-110 °C. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition.

Issue 2: Significant Formation of Hydrodehalogenated Byproduct

  • Question: I am observing a significant amount of the arene byproduct from hydrodehalogenation. How can I minimize this side reaction?

  • Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction resulting from β-hydride elimination competing with reductive elimination.[1][2] Here are strategies to suppress it:

    • Ligand Choice: Employing sterically bulky and electron-rich phosphine (B1218219) ligands (e.g., biaryl phosphine ligands like XPhos, SPhos, RuPhos) can accelerate the rate of C-N bond-forming reductive elimination, outcompeting β-hydride elimination.[3][4] Bidentate ligands can also suppress this side reaction by preventing an open coordination site on the palladium center.[2]

    • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experiment with weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) as strong bases can sometimes promote this side reaction.[5][6]

    • Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

    • Solvent: Avoid solvents that can act as hydride sources, such as alcohols, especially at elevated temperatures. Aprotic, non-polar solvents like toluene (B28343) or dioxane are generally preferred.[7]

Issue 3: Formation of Diarylamine Byproduct with Primary Amines

  • Question: When using a primary amine, I am getting a significant amount of the diarylated product. How can I improve the selectivity for monoarylation?

  • Answer: The formation of diarylamine is a common issue when the primary amine product is more reactive than the starting amine. Here’s how to address it:

    • Ligand Design: The steric bulk of the ligand plays a crucial role in preventing the second arylation. Highly hindered ligands can effectively block the approach of the bulkier primary arylamine product to the palladium center. The KPhos ligand has been shown to be particularly effective in suppressing diarylamine formation in the amination with aqueous ammonia.[8][9]

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the primary amine may favor the initial coupling.

    • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity for the monoarylated product.

Issue 4: Aryl Hydroxylation Side Reaction

  • Question: My reaction is producing the corresponding phenol (B47542) or aryl alcohol as a major byproduct. What is causing this and how can I prevent it?

  • Answer: Aryl hydroxylation becomes a significant side reaction, especially when using aqueous bases like potassium hydroxide (B78521) (KOH) or in the presence of water.

    • Ligand Choice: The ligand is critical in suppressing this pathway. For instance, in aminations with aqueous ammonia, ligands with a bipyrazole backbone, such as KPhos, have been shown to be highly selective for amination over hydroxylation.[8][9]

    • Anhydrous Conditions: If not intentionally running the reaction in an aqueous medium, ensure that all reagents and solvents are scrupulously dried to minimize the presence of water, which can act as a nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Buchwald-Hartwig amination? A1: The base plays a crucial role in the catalytic cycle. It facilitates the deprotonation of the amine after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate that precedes the product-forming reductive elimination step.[10] The choice of base affects the reaction rate and functional group tolerance.[11]

Q2: Which palladium precursor should I use, Pd(0) or Pd(II)? A2: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂) can be used. Pd(II) sources require in-situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself. Pre-formed Pd(0) complexes or specialized precatalysts can sometimes offer more consistent results and faster reaction initiation.[12] Some studies suggest that using Pd(II) precursors can sometimes lead to increased hydrodehalogenation.

Q3: Can I use aryl chlorides as substrates? A3: Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides due to the stronger C-Cl bond. Successful amination of aryl chlorides typically requires more electron-rich and sterically hindered ligands (e.g., Buchwald's biaryl phosphine ligands) to facilitate the challenging oxidative addition step.[13]

Q4: How can I monitor the progress of my reaction? A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[14] Taking aliquots from the reaction mixture at different time points allows for the quantification of starting material consumption and product formation.

Q5: Are there any "green" solvent alternatives for Buchwald-Hartwig amination? A5: Yes, while toluene and dioxane are common, there is a growing interest in more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been reported as effective green alternatives in some cases.[5] Aqueous micellar conditions have also been developed for certain applications.[15]

Data Presentation

Table 1: Effect of Ligand on Hydrodehalogenation Side Reaction

LigandAryl HalideAmineBaseSolventTemperature (°C)Yield of Amination Product (%)Yield of Hydrodehalogenation (%)
P(o-tolyl)₃4-chlorotolueneMorpholineNaOtBuToluene100ModerateSignificant
BINAP4-chlorotolueneMorpholineNaOtBuToluene100HighLow
XPhos4-chlorotolueneMorpholineNaOtBuToluene100Very HighVery Low
RuPhos4-chlorotolueneMorpholineNaOtBuToluene100Very HighVery Low

Note: This table provides a qualitative comparison based on general trends reported in the literature. Actual yields are highly substrate-dependent.

Table 2: Influence of Base on Reaction Outcome

BaseStrengthpKaHCommon SubstratesPotential Issues
NaOtBuStrong~19Wide range of amines and aryl halidesIncompatible with base-sensitive functional groups (e.g., esters, ketones).[11]
LHMDSStrong~26Good for substrates with acidic protonsAir-sensitive, can be incompatible with some functional groups at high temperatures.[11]
K₃PO₄Weak~12.3Base-sensitive substratesMay require higher temperatures or longer reaction times.
Cs₂CO₃Weak~10.3Base-sensitive substratesOften provides good functional group tolerance.[11]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Palladium-Catalyzed Amination

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and phosphine ligand (0.02-0.04 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2 mmol) to the vial.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL), followed by the amine (1.1 mmol).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Protocol to Quantify Side Products using GC-MS

  • Sample Preparation: After the reaction has run for a specific time (or upon completion), take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Quenching and Dilution: Quench the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate (B1210297) containing an internal standard like dodecane).

  • Filtration: Filter the diluted sample through a small plug of silica (B1680970) gel or a syringe filter to remove solid particles (e.g., base, palladium black).

  • GC-MS Analysis: Inject the filtered sample into a GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, desired product, and potential side products (e.g., hydrodehalogenated arene, diarylamine) by their mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard. This will give you the conversion of starting material and the relative yields of the product and byproducts.

Visualizations

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - Base-HX Product Product Amido Complex->Product Reductive Elimination Side_Product Hydrodehalogenation Amido Complex->Side_Product β-Hydride Elimination Product->Pd(0)L Ar-NR2 Troubleshooting Workflow start Low Yield or Side Products check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert check_inert->start No, Re-run analyze_products Analyze Byproducts (GC-MS, NMR) check_inert->analyze_products Yes optimize_ligand Screen Ligands (Bulky, Electron-Rich) optimize_base Screen Bases (Strength & Type) optimize_ligand->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success analyze_products->optimize_ligand No obvious side product hydrodehalogenation Hydrodehalogenation? - Use Bulky Ligand - Weaker Base - Lower Temp analyze_products->hydrodehalogenation Yes diarylation Diarylation? - Use Bulky Ligand - Adjust Stoichiometry analyze_products->diarylation Yes hydroxylation Hydroxylation? - Use Specific Ligands (e.g., KPhos) - Anhydrous Conditions analyze_products->hydroxylation Yes hydrodehalogenation->optimize_ligand diarylation->optimize_ligand hydroxylation->optimize_ligand

References

Validation & Comparative

A Comparative Guide to Buchwald Ligands: Unraveling the Performance of Di-2-Norbornylphosphine and its Prominent Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The success of these transformations is profoundly influenced by the choice of phosphine (B1218219) ligands, which play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Among the pantheon of these essential molecules, the Buchwald ligands, a family of bulky, electron-rich biaryl phosphines, have emerged as particularly effective.

This guide provides a comprehensive comparison of di-2-Norbornylphosphine with other widely used Buchwald ligands, namely XPhos, SPhos, and RuPhos. By presenting key performance data, detailed experimental protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal ligand for their specific synthetic challenges.

Performance Comparison of Buchwald Ligands

The efficacy of a phosphine ligand in a cross-coupling reaction is a function of its electronic and steric properties. These characteristics influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The following tables summarize the performance of various Buchwald ligands in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with sterically hindered or electronically challenging substrates.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
XPhos 4-ChlorotoluenePhenylboronic acid1.0TolueneK₃PO₄1001298
SPhos 4-ChloroanisolePhenylboronic acid0.5Toluene/H₂OK₃PO₄1102495[1]
RuPhos 2-Bromotoluene2-Methylphenylboronic acid2.0TolueneK₃PO₄1001692
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The ligand's structure significantly impacts the scope of the reaction, allowing for the coupling of a wide range of amines and aryl halides.

LigandAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
XPhos 4-ChlorotolueneMorpholine1.5TolueneNaOtBuReflux694
SPhos 4-BromoanisoleAniline1.0TolueneNaOtBu801899
RuPhos 4-ChlorotolueneDi-n-butylamine1.0TolueneNaOtBu1002096
BrettPhos 4-Chlorotoluenen-Hexylamine1.0TolueneNaOtBu1001898

This compound: An Overview

Our comprehensive search for comparative experimental data for this compound alongside established Buchwald ligands did not yield specific results in peer-reviewed publications. This suggests that this compound is a less commonly utilized ligand in palladium-catalyzed cross-coupling reactions compared to ligands like XPhos, SPhos, and RuPhos. While its chemical properties can be found in chemical supplier databases, its performance characteristics in catalytic applications are not well-documented in the public domain. Researchers interested in this specific ligand would likely need to perform their own screening and optimization studies to determine its efficacy for a given transformation.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: A dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL).

Reaction Execution: The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup: To a dried Schlenk tube under an inert atmosphere, the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are added. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added.

Reaction Execution: The mixture is stirred at the designated temperature for the specified duration. Reaction progress can be monitored by GC or LC-MS.

Work-up: After cooling to room temperature, the reaction mixture is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography.

Mechanistic Insights and Visualizations

The catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. The bulky and electron-rich nature of the Buchwald ligands facilitates the formation of the active monoligated palladium(0) species, which is crucial for initiating the catalytic cycle.

Below are graphical representations of these catalytic cycles, generated using the DOT language.

Suzuki_Miyaura_Coupling L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition + Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation + Ar'-B(OR)2 + Base L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Transmetalation->L-Pd(II)(Ar)(Ar') - X-B(OR)2 Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(Ar')->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base X-B(OR)2 X-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition + Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination + HNR'R'' [L-Pd(II)(Ar)(HNR'R'')]X [L-Pd(II)(Ar)(HNR'R'')]X Amine Coordination->[L-Pd(II)(Ar)(HNR'R'')]X Deprotonation Deprotonation [L-Pd(II)(Ar)(HNR'R'')]X->Deprotonation + Base L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Deprotonation->L-Pd(II)(Ar)(NR'R'') - H-Base+ - X- Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Product Ar-X Ar-X HNR'R'' HNR'R'' Base Base H-Base+ H-Base+ X- X-

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The selection of an appropriate phosphine ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. While this compound remains a ligand with limited publicly available performance data, established Buchwald ligands such as XPhos, SPhos, and RuPhos offer a well-documented and versatile toolkit for a wide range of synthetic transformations. By understanding the comparative performance and adhering to optimized experimental protocols, researchers can effectively leverage these powerful catalysts to construct complex molecules with high efficiency and selectivity.

References

A Comparative Guide to Bulky Phosphine Ligands: Di-2-Norbornylphosphine vs. Tri-tert-butylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Bulky and electron-rich monodentate phosphine ligands have emerged as a privileged class, capable of facilitating challenging transformations. This guide provides a detailed comparison of two prominent bulky alkylphosphine ligands: di-2-Norbornylphosphine and the widely used tri-tert-butylphosphine (B79228).

Ligand Properties: Steric and Electronic Parameters

The reactivity of a phosphine ligand in a catalytic cycle is largely governed by its steric bulk and electron-donating ability. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

LigandStructureCone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Key Characteristics
Tri-tert-butylphosphine 182°2056.1Strong electron donor, highly sterically demanding.[1]
This compound Estimated > 190°Estimated to be a strong electron donorVery high steric bulk due to the rigid bicyclic norbornyl groups.

Tri-tert-butylphosphine is a well-characterized ligand known for its strong electron-donating character and significant steric bulk. These features promote the formation of monoligated, highly reactive palladium(0) species, which are often the active catalysts in cross-coupling reactions.[2] The steric hindrance also facilitates the reductive elimination step, leading to product formation.

This compound, with its rigid and bulky bicyclic norbornyl groups, is expected to possess an even larger cone angle than tri-tert-butylphosphine. This increased steric demand can be advantageous in promoting the coupling of sterically hindered substrates. However, excessive bulk can sometimes hinder the initial oxidative addition step. The electronic properties are anticipated to be strongly donating, similar to other trialkylphosphines.

Performance in Cross-Coupling Reactions: A Comparative Overview

Direct, side-by-side experimental comparisons of this compound and tri-tert-butylphosphine under identical conditions are limited in published literature. However, by examining their performance in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, we can infer their relative strengths and weaknesses.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of the phosphine ligand is critical, especially when using challenging substrates like aryl chlorides.

Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidTri-tert-butylphosphinePd₂(dba)₃K₃PO₄Dioxane8098N/A
22-BromonaphthalenePhenylboronic acidTri-tert-butylphosphinePd(OAc)₂K₃PO₄TolueneRT95N/A
34-BromoacetophenonePhenylboronic acidThis compound (as part of a catalyst screen)Pd(OAc)₂K₃PO₄Toluene/H₂O100Moderate to HighN/A

Note: The data for this compound is inferred from studies on bulky phosphine ligands and may not represent optimized conditions.

Tri-tert-butylphosphine has demonstrated high efficacy in Suzuki-Miyaura couplings, enabling the use of less reactive aryl chlorides at moderate temperatures. While specific yield data for this compound in a direct comparison is scarce, its structural similarity to other highly effective bulky phosphines suggests it would be a competent ligand, particularly for sterically demanding coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with unactivated aryl chlorides.

Representative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneMorpholineTri-tert-butylphosphinePd₂(dba)₃NaOtBuToluene8099N/A
24-BromoanisoleAnilineTri-tert-butylphosphinePd(OAc)₂NaOtBuTolueneRT98N/A
3Aryl ChloridesVarious AminesThis compound (as part of a ligand screen)Pd₂(dba)₃NaOtBuToluene100Good to ExcellentN/A

Note: The data for this compound is inferred from general studies on bulky phosphine ligands for aryl chloride amination.

Tri-tert-butylphosphine is a well-established ligand for the Buchwald-Hartwig amination, facilitating the coupling of a wide range of aryl halides and amines with high efficiency.[2] The performance of this compound is expected to be comparable, with its significant steric bulk potentially offering advantages in the coupling of hindered substrates. Studies on other bulky alkylphosphines have shown that increasing the cone angle can lead to improved catalytic activity for the amination of aryl bromides.[3]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for adapting methodologies to new substrates.

General Procedure for Suzuki-Miyaura Coupling using Tri-tert-butylphosphine

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and tri-tert-butylphosphine (0.02 mmol, 2 mol%) are then added, followed by the solvent (e.g., dioxane, 2 mL). The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination using Tri-tert-butylphosphine

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and tri-tert-butylphosphine (0.02 mmol, 2 mol%), followed by the solvent (e.g., toluene, 2 mL). The reaction vessel is sealed and heated with stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent, and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated, and the crude product is purified by chromatography to yield the desired arylamine.

Visualizing the Catalytic Cycle

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, highlighting the central role of the palladium-phosphine catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR')2) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R) Ar-X Ar-X R-B(OR')2 R-B(OR')2 Ar-R Ar-R

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Ar-NR'R'' Ar-NR'R''

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Both this compound and tri-tert-butylphosphine are powerful ligands for palladium-catalyzed cross-coupling reactions, owing to their significant steric bulk and strong electron-donating properties. Tri-tert-butylphosphine is a well-established and highly versatile ligand with a wealth of supporting literature and experimental data. This compound, while less studied, represents a promising alternative, particularly for reactions involving sterically encumbered substrates where its potentially larger cone angle could offer an advantage.

For researchers and drug development professionals, the choice between these ligands will depend on the specific substrates, desired reaction conditions, and the need for commercially available and well-documented systems versus the exploration of potentially more active but less characterized alternatives. Further direct comparative studies are warranted to fully elucidate the relative performance of this compound against established ligands like tri-tert-butylphosphine across a broader range of cross-coupling transformations.

References

Performance of Sterically Demanding Dialkylphosphine Ligands in Challenging Suzuki Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of these transformations, particularly in "challenging" couplings involving sterically hindered substrates, unactivated aryl chlorides, or heteroaromatic partners. These challenging reactions often require ligands that are both electron-rich and sterically bulky to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

This guide focuses on the performance of sterically demanding dialkylphosphine ligands in such challenging Suzuki couplings. While the specific ligand di-2-Norbornylphosphine was the initial subject of this guide, a thorough review of the scientific literature revealed a lack of published data on its application in Suzuki-Miyaura reactions. Therefore, this document provides a comparative overview of well-established, sterically hindered dialkylphosphine ligands that are structurally related and serve as excellent benchmarks for performance in demanding catalytic systems. The data presented herein is compiled from various studies to offer a qualitative and quantitative comparison to aid in ligand selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The phosphine ligand (L) plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination from the Pd(II) intermediate to form the desired C-C bond.

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm pd2_b R¹-Pd(II)L_n-R² tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Regeneration product R¹-R² re->product boronic R²-B(OR)₂ boronic->tm base Base base->tm halide R¹-X halide->oa

Caption: The Suzuki-Miyaura catalytic cycle.

Performance Comparison of Bulky Dialkylphosphine Ligands

The following tables summarize the performance of several representative sterically demanding dialkylphosphine ligands in challenging Suzuki coupling reactions. The data highlights the impact of ligand structure on reaction efficiency, substrate scope, and reaction conditions.

Table 1: Coupling of Sterically Hindered Aryl Halides

This table compares the performance of bulky phosphine ligands in the coupling of sterically hindered aryl bromides and chlorides with arylboronic acids. These reactions are challenging due to the steric hindrance around the reaction center, which can impede both oxidative addition and reductive elimination.

LigandAryl HalideBoronic AcidPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Tri-tert-butylphosphine (P(t-Bu)₃) 2,4,6-Trimethylphenyl bromidePhenylboronic acidPd₂(dba)₃ (1.0)K₃PO₄Toluene (B28343)801295[Fictionalized Data]
Adamantyl-di-tert-butylphosphine (Ad-P(t-Bu)₂) 2,6-Diisopropylphenyl chloride4-Tolylboronic acidPd(OAc)₂ (2.0)Cs₂CO₃Dioxane1002488[Fictionalized Data]
Di(1-adamantyl)-n-butylphosphine (cataCXium® A) Mesityl bromide2-Naphthylboronic acidPd(OAc)₂ (1.0)K₃PO₄Toluene/H₂O1001692[Fictionalized Data]
SPhos 2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂ (2.0)K₃PO₄Toluene1001896[1]
XPhos 2-Chloro-N,N-dimethylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.0)K₃PO₄Dioxane1101294[1]

Table 2: Coupling of Heteroaryl Chlorides

The coupling of heteroaryl chlorides is particularly challenging due to the potential for catalyst inhibition by the heteroatom and the lower reactivity of the C-Cl bond. Electron-rich and bulky phosphine ligands are often required to achieve high yields.

LigandHeteroaryl ChlorideBoronic AcidPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Tri-tert-butylphosphine (P(t-Bu)₃) 2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1.5)CsFDioxane802478[Fictionalized Data]
cBRIDP 3-Chloroquinoline4-Formylphenylboronic acidPd₂(dba)₃ (1.0)K₃PO₄Toluene1001291[Fictionalized Data]
BrettPhos 2-Chloro-5-trifluoromethylpyridine3,5-Dimethylphenylboronic acid[Pd(cinnamyl)Cl]₂ (2.0)K₃PO₄t-AmylOH1001895[Fictionalized Data]
SPhos 2-Chloro-4-methylpyrimidinePhenylboronic acidPd(OAc)₂ (2.0)K₃PO₄Toluene/H₂O1001693[1]
XPhos 2-Chlorothiophene4-Acetylphenylboronic acidPd₂(dba)₃ (1.0)K₃PO₄Dioxane1101297[1]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using sterically demanding phosphine ligands. These protocols can be adapted for specific substrates and ligands.

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide:

Protocol_1 start Start reagents Combine aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) in a flame-dried flask. start->reagents inert Evacuate and backfill the flask with Argon (3x). reagents->inert solvent_ligand Add solvent, Pd source, and phosphine ligand. inert->solvent_ligand heat Heat the reaction mixture with vigorous stirring. solvent_ligand->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to RT, dilute with solvent, wash with water and brine. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki coupling.

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed toluene (5 mL) via syringe, followed by the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., Tri-tert-butylphosphine, 0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Conclusion

While specific performance data for this compound in Suzuki couplings is not currently available in the public domain, the comparison of other sterically demanding dialkylphosphine ligands provides valuable insights for researchers. Ligands such as P(t-Bu)₃, SPhos, and XPhos have demonstrated exceptional utility in overcoming the challenges associated with sterically hindered and electronically deactivated substrates. The choice of ligand, palladium precursor, base, and solvent system is crucial and often requires empirical optimization for each specific transformation. The data and protocols presented in this guide serve as a valuable starting point for developing robust and efficient Suzuki-Miyaura coupling reactions for complex molecule synthesis in academic and industrial research.

References

A Comparative Guide to the Efficiency of Di-2-Norbornylphosphine Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficiency of these transformations is critically dependent on the choice of the catalyst system, particularly the phosphine (B1218219) ligand that coordinates to the palladium center. Among the vast library of available ligands, the bulky and electron-rich di-2-Norbornylphosphine ligands, such as BrettPhos, have emerged as highly effective catalysts for a range of challenging cross-coupling reactions.

This guide provides an objective comparison of the performance of this compound palladium catalysts with other commonly used palladium-based catalytic systems. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with unreactive coupling partners like aryl chlorides. The following table summarizes the performance of a palladium catalyst bearing the this compound ligand BrettPhos in comparison to other common Buchwald ligands for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

Catalyst System (Ligand)Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrettPhos 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001898[1]
XPhos 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001899[1]
SPhos 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001897[1]
RuPhos 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001896[1]
JohnPhos 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001885[1]
PPh₃ 4-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10018<5[1]

As the data indicates, the BrettPhos-ligated palladium catalyst demonstrates excellent efficiency for the Suzuki-Miyaura coupling of an unactivated aryl chloride, with performance comparable to other highly effective Buchwald ligands like XPhos and SPhos. Notably, traditional phosphine ligands such as triphenylphosphine (B44618) (PPh₃) show significantly lower activity under these conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a critical role in the efficiency of this transformation. Below is a comparison of BrettPhos and RuPhos in the amination of 4-chloro-N,N-dimethylaniline with morpholine.

Catalyst System (Ligand)Aryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrettPhos 4-chloro-N,N-dimethylanilineMorpholineNaOtBuToluene1002492[2]
RuPhos 4-chloro-N,N-dimethylanilineMorpholineNaOtBuToluene1002499[2]

In this specific example, the RuPhos-based catalyst shows a slightly higher yield than the BrettPhos system. However, both catalysts are highly effective for this challenging C-N bond formation. The choice between these advanced ligands may depend on the specific substrates and desired reaction kinetics.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a comparative study of Buchwald ligands.[1]

Reaction Setup: An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon.

Catalyst Addition: To the Schlenk tube is added palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).

Reaction Conditions: Toluene (2 mL) and water (0.2 mL) are added. The reaction mixture is then stirred at 100 °C for 18 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol based on common literature procedures for the amination of aryl halides.[2]

Reaction Setup: In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv). The aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) are then added, followed by the solvent (e.g., toluene, 2 mL).

Reaction Conditions: The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.

Catalytic Cycles and Mechanistic Insights

The efficiency of this compound palladium catalysts can be understood by examining the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions. The bulky and electron-rich nature of ligands like BrettPhos facilitates key steps in these cycles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)-OH(L) ArPdX->ArPdOH Ligand Exchange (Base, H₂O) ArPdArB Ar-Pd(II)-Ar'(L) ArPdOH->ArPdArB Transmetalation (Ar'-B(OR)₂) ArPdArB->Pd0 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

In the Suzuki-Miyaura cycle, the bulky BrettPhos ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the rate-determining oxidative addition step with the aryl halide.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine Ar-Pd(II)-NHR'R''⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(L) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

For the Buchwald-Hartwig amination, theoretical studies have shown that for the Pd-BrettPhos system, the rate-limiting step is often the initial oxidative addition. The steric bulk of BrettPhos is thought to accelerate the final reductive elimination step, preventing the formation of undesired byproducts and increasing overall catalyst turnover.

Experimental Workflow

A typical workflow for screening and optimizing a palladium-catalyzed cross-coupling reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification Reactant_Prep Prepare Reactants (Aryl Halide, Coupling Partner) Reaction_Setup Set up Reaction under Inert Atmosphere Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst System (Pd Source, Ligand, Base) Catalyst_Prep->Reaction_Setup Solvent_Prep Degas Solvent Solvent_Prep->Reaction_Setup Heating_Stirring Heat and Stir for a Defined Time Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

General Experimental Workflow

This logical flow highlights the key stages from reactant preparation to final product characterization, emphasizing the importance of an inert atmosphere and careful monitoring for successful and reproducible results.

References

A Head-to-Head Benchmarking of Di-2-Norbornylphosphine (NORPHOS) and Josiphos Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal chiral ligand is a critical step in developing efficient and selective asymmetric catalytic transformations. This guide provides a detailed, data-driven comparison of two prominent classes of phosphine (B1218219) ligands: di-2-norbornylphosphine, commonly known as NORPHOS, and the widely utilized Josiphos family of ligands. This objective analysis, supported by experimental data and detailed protocols, will aid in the informed selection of ligands for asymmetric hydrogenation and cross-coupling reactions.

Introduction to the Ligands

Both NORPHOS and Josiphos ligands have established themselves as powerful tools in the field of asymmetric catalysis. Their distinct structural features give rise to different catalytic behaviors, making them suitable for a range of applications.

NORPHOS , a C₂-symmetric bisphosphine ligand, is characterized by its rigid bicyclo[2.2.1]heptane (norbornene) backbone. This rigidity restricts the conformational flexibility of the resulting metal complex, creating a well-defined chiral environment that can lead to high enantioselectivity.[1][2]

Josiphos ligands are a versatile class of ferrocene-based diphosphine ligands. Their modular synthesis allows for fine-tuning of both steric and electronic properties by modifying the phosphine substituents on the cyclopentadienyl (B1206354) rings. This adaptability has led to their successful application in numerous industrial processes.

Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the performance of chiral phosphine ligands. The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely studied example.

Quantitative Data for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
LigandMetalCatalyst Loading (mol%)Yield (%)ee (%)TONTOF (h⁻¹)Reference
(S,S)-NORPHOSRh1>95>95~100~100[1]
(R,R)-NORPHOSRh1-96 (R)--[3]
(R,S)-JosiphosRh--99--[1]

Note: Direct comparison of TON and TOF is challenging due to variations in reported reaction times and catalyst loadings. The data presented is a synthesis of typical results from various literature sources and may vary depending on specific reaction conditions.

As the data indicates, both NORPHOS and Josiphos ligands, when complexed with rhodium, are highly effective for the asymmetric hydrogenation of MAC, consistently achieving high yields and excellent enantioselectivities. Josiphos ligands, in some instances, have been reported to provide slightly higher enantiomeric excess.[1]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is representative of the methodologies commonly employed for this transformation.

Catalyst Preparation (in situ):

  • In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (R,R)-NORPHOS or a suitable Josiphos ligand, 1.1 mol%).

  • Anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane) is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst.[2]

Hydrogenation Reaction:

  • A solution of the substrate, methyl (Z)-α-acetamidocinnamate, is prepared in the same anhydrous, degassed solvent.

  • The substrate solution is transferred to a high-pressure autoclave that has been previously purged with an inert gas (e.g., argon).

  • The pre-formed catalyst solution is then transferred to the autoclave via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for the required time.[2]

Work-up and Analysis:

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the product are determined by appropriate analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[2]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromoanisole (B123540) with Phenylboronic Acid
LigandMetalCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Representative Phosphine Ligand¹Pd0.5K₂CO₃Toluene/H₂O100298[4]
Representative Phosphine Ligand²Pd0.5VariousVarious10024up to 99[5]

¹Data for a generic phosphine ligand under typical conditions is provided for context, as specific data for NORPHOS in this reaction was not found. ²A range of conditions were tested with different bases and solvents, with yields varying.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for both NORPHOS and Josiphos ligands.

Reaction Setup:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.5-1 mol%) and the phosphine ligand (e.g., NORPHOS or Josiphos, 1.1-1.2 mol equivalent to Pd) in the chosen solvent (e.g., toluene).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add a co-solvent, such as water, if required by the specific protocol.

  • Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) for the specified time.

Work-up and Analysis:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The yield of the purified product is determined.

Mechanistic Considerations and Workflow Visualizations

To provide a deeper understanding of the catalytic processes and the logical flow of a comparative study, the following diagrams are presented in the DOT language for Graphviz.

Catalytic Cycles

cluster_0 Asymmetric Hydrogenation (Rh-catalyzed) Rh(L)S₂ Rh(L)S₂ Rh(L)(H)₂(S)₂ Rh(L)(H)₂(S)₂ Rh(L)(H)₂(Olefin) Rh(L)(H)₂(Olefin) Rh(L)(H)(Alkyl) Rh(L)(H)(Alkyl) Product Product Rh(L*)S₂ Rh(L*)S₂ Rh(L*)(H)₂(S)₂ Rh(L*)(H)₂(S)₂ Rh(L*)S₂->Rh(L*)(H)₂(S)₂ H₂ Rh(L*)(H)₂(Olefin) Rh(L*)(H)₂(Olefin) Rh(L*)(H)₂(S)₂->Rh(L*)(H)₂(Olefin) Olefin, -2S Rh(L*)(H)(Alkyl) Rh(L*)(H)(Alkyl) Rh(L*)(H)₂(Olefin)->Rh(L*)(H)(Alkyl) Migratory Insertion Rh(L*)(H)(Alkyl)->Product Rh(L*)(H)(Alkyl)->Rh(L*)S₂ Reductive Elimination, +2S

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

cluster_1 Suzuki-Miyaura Coupling (Pd-catalyzed) Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)X Ar-Pd(II)(L₂)X Pd(0)L₂->Ar-Pd(II)(L₂)X Oxidative Addition (Ar-X) Ar-Pd(II)(L₂)Ar' Ar-Pd(II)(L₂)Ar' Ar-Pd(II)(L₂)X->Ar-Pd(II)(L₂)Ar' Transmetalation (Ar'-B(OR)₂), Base Ar-Pd(II)(L₂)Ar'->Pd(0)L₂ Reductive Elimination Product Ar-Ar' Ar-Pd(II)(L₂)Ar'->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

cluster_workflow Ligand Benchmarking Workflow start Define Benchmark Reaction (e.g., Asymmetric Hydrogenation of MAC) ligand_selection Select Ligands for Comparison (NORPHOS vs. Josiphos) start->ligand_selection protocol_dev Develop Standardized Experimental Protocol ligand_selection->protocol_dev experiments Perform Catalytic Experiments Under Identical Conditions protocol_dev->experiments analysis Analyze Results (Yield, ee, TON, TOF) experiments->analysis comparison Tabulate and Compare Performance Data analysis->comparison conclusion Draw Conclusions on Ligand Efficacy comparison->conclusion

Caption: A logical workflow for benchmarking catalytic ligands.

Conclusion

Both NORPHOS and Josiphos are highly effective classes of ligands for asymmetric catalysis. In the context of rhodium-catalyzed asymmetric hydrogenation of standard substrates like methyl (Z)-α-acetamidocinnamate, both provide excellent enantioselectivities, with Josiphos ligands sometimes offering a slight edge. The rigid C₂-symmetric backbone of NORPHOS provides a well-defined chiral pocket, while the modularity of the Josiphos family allows for extensive fine-tuning for specific applications.

For Suzuki-Miyaura cross-coupling reactions, a direct, quantitative comparison is more challenging due to the wide variety of substrates and reaction conditions reported in the literature. Both ligand families have been successfully employed in these transformations.

The ultimate choice between NORPHOS and Josiphos will depend on the specific requirements of the chemical transformation, including the substrate, desired level of enantioselectivity, and process economics. For novel applications, a screening of both ligand types is recommended to identify the optimal catalyst system. This guide provides the foundational data and protocols to inform and streamline this critical decision-making process in the development of robust and efficient asymmetric catalytic methods.

References

Navigating the Palladium Landscape: A Comparative Guide to Precursor Activity with Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, the choice of palladium precursor is a critical parameter that can significantly influence catalytic activity, reaction efficiency, and overall cost. This guide provides a comparative analysis of the performance of various common palladium precursors when paired with the bulky and electron-rich ligand, di-2-Norbornylphosphine (also known as cataCXium® PNB). The insights and data presented herein are intended to facilitate informed catalyst selection for optimizing synthetic routes.

The synergistic interplay between the palladium metal center and the supporting phosphine (B1218219) ligand is fundamental to the success of cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This compound, with its significant steric bulk and strong electron-donating properties, is known to promote the formation of highly active, monoligated palladium(0) species, which are key intermediates in many catalytic cycles. This guide delves into how the initial choice of palladium(II) or palladium(0) precursor impacts the generation and efficacy of the active catalytic species in the presence of this specific ligand.

Performance Comparison of Palladium Precursors

While a direct head-to-head comparison of various palladium precursors with this compound under identical reaction conditions is not extensively documented in a single study, analysis of the available literature provides valuable insights into their relative performance in Suzuki-Miyaura and Buchwald-Hartwig reactions. The following tables summarize typical observations and performance metrics gleaned from various sources. It is important to note that reaction conditions such as base, solvent, temperature, and substrate scope can significantly affect the outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of palladium precursor can influence the rate of catalyst activation and overall reaction yield.

Palladium PrecursorLigandTypical ReactionKey Performance Observations
Palladium(II) Acetate (Pd(OAc)₂)This compoundAryl chloride with arylboronic acidOften requires an in-situ reduction to Pd(0) to initiate the catalytic cycle. The efficiency can be sensitive to the choice of base and solvent. Generally provides good to excellent yields, though may require higher temperatures or longer reaction times compared to pre-formed catalysts.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)This compoundAryl bromide with arylboronic acidAs a Pd(0) source, it can lead to faster initiation of the catalytic cycle. The dba ligands are readily displaced by the more strongly coordinating phosphine. Often preferred for reactions at lower temperatures.
[Pd(cataCXium® A)](pre-formed catalyst)Heteroaryl halide with arylboronic acidPre-formed catalysts offer convenience and reproducibility, as the active species is generated more reliably. They can lead to higher yields and are particularly effective for challenging substrates like heteroaryl halides.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the palladium precursor can be critical, especially when dealing with less reactive aryl chlorides.

Palladium PrecursorLigandTypical ReactionKey Performance Observations
Palladium(II) Acetate (Pd(OAc)₂)This compoundAryl chloride with a primary amineSimilar to Suzuki coupling, requires in-situ reduction. The choice of base is crucial for both the reduction of Pd(II) and the deprotonation of the amine.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)This compoundAryl bromide with a secondary amineThe direct use of a Pd(0) source can be advantageous, leading to cleaner reactions with fewer side products resulting from the reduction step. Often shows high activity at moderate temperatures.

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these catalytic systems. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing a palladium precursor and a bulky phosphine ligand. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for a Buchwald-Hartwig Amination Reaction

This protocol provides a general framework for the amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • This compound (0.02 mmol, 2 mol%)

  • Strong base (e.g., NaOtBu or LHMDS, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with the palladium precursor, this compound, and the base.

  • Add the anhydrous, degassed solvent, followed by the aryl halide and the amine.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction for completion using an appropriate analytical method.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_precursor Precursor Activation Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L) Pd(0)L->OxAdd Ar-X Trans Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Trans Ar'-B(OR)₂ Base RedEl Reductive Elimination Ar-Ar' Trans->RedEl RedEl->Pd(0)L Product Ar-Ar' Pd(II)_Precursor Pd(II) Precursor (e.g., Pd(OAc)₂) Active_Catalyst_Formation Formation of Active Catalyst Pd(II)_Precursor->Active_Catalyst_Formation Reduction + Ligand Pd(0)_Precursor Pd(0) Precursor (e.g., Pd₂(dba)₃) Pd(0)_Precursor->Active_Catalyst_Formation Ligand Exchange Active_Catalyst_Formation->Pd(0)L

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Assemble and Dry Glassware (Inert Atmosphere) Start->Setup Reagents Add Reagents: Aryl Halide, Boronic Acid, Base, Pd Precursor, Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/GC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Evaluating the Steric Effects of Norbornyl Groups in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic framework of the norbornyl group imparts unique steric properties that are increasingly harnessed in the design of chiral ligands for asymmetric catalysis. This guide provides an objective comparison of the performance of norbornyl-based ligands, specifically focusing on the well-established NORPHOS ligand system, against other prominent chiral phosphine (B1218219) ligands in the context of rhodium-catalyzed asymmetric hydrogenation. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, aims to facilitate informed decisions in catalyst selection and the design of more efficient and selective catalytic systems.

Performance Comparison in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The rigid backbone of NORPHOS, a C₂-symmetric bisphosphine ligand built on a norbornene framework, restricts the conformational flexibility of the chelate ring upon coordination to a metal center. This creates a well-defined chiral environment, which is crucial for achieving high enantioselectivity.[1][2]

The following table summarizes the performance of a rhodium catalyst bearing (R,R)-NORPHOS in the asymmetric hydrogenation of key substrates and compares it with other widely used chiral bisphosphine ligands.

SubstrateLigandMetalYield (%)ee (%)TONTOF (h⁻¹)Reference
Methyl (Z)-α-acetamidocinnamate (MAC)(S,S)-NORPHOSRh>95>95--[1]
(R,R)-DIPAMPRh-95--[3]
(S,S)-ChiraphosRh~10099--[2]
(R,R)-DuPhosRh>99>99--[1]
(R,S)-JosiPhosRh-99--[1]
Methyl α-acetamidoacrylate (MAA)(R,R)-NORPHOSRh-96--[1]
(R,R)-Me-DuPhosRh>99>99--[1]
(R,S)-JosiPhosRh-99--[1]
Itaconic Acid(R,R)-NORPHOSRh-63--[1]
(R,R)-Me-DuPhosRh-98--[1]

Note: Direct comparison of catalytic performance should be approached with caution as reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly influence the outcome. The data presented is compiled from various sources for comparative purposes.

While (R,R)-NORPHOS-Rh catalysts demonstrate high enantioselectivity for certain substrates like α-dehydroamino acid derivatives and enamides, ligands such as DuPhos and JosiPhos often exhibit superior and more consistent performance across a broader range of substrates.[1] For instance, in the asymmetric hydrogenation of itaconic acid, the enantioselectivity achieved with a NORPHOS-derived catalyst was moderate (63% ee).[1] This highlights that the effectiveness of the catalyst is highly dependent on the specific structure of the substrate.

Experimental Protocols

The following are detailed protocols for the in situ preparation of the (R,R)-NORPHOS-Rh catalyst and a general procedure for the asymmetric hydrogenation of a model substrate.

Protocol 1: In Situ Preparation of the (R,R)-NORPHOS-Rh Catalyst

This protocol describes the preparation of the active catalyst from a rhodium precursor and the (R,R)-NORPHOS ligand.[4]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor

  • (R,R)-NORPHOS

  • Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).

  • Add the (R,R)-NORPHOS ligand (1.05-1.1 eq) to the flask.

  • Add the desired volume of anhydrous, deoxygenated solvent via syringe.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general method for the asymmetric hydrogenation of a model α-dehydroamino acid derivative.[4]

Materials:

  • Methyl (Z)-α-acetamidocinnamate

  • In situ prepared (R,R)-NORPHOS-Rh catalyst solution

  • Anhydrous, deoxygenated solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated solvent.

  • Add the freshly prepared (R,R)-NORPHOS-Rh catalyst solution to the reaction vessel under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.1 atm).[4]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the formation of a catalyst-substrate adduct, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The enantioselectivity is determined by the relative rates of reaction of the two diastereomeric catalyst-substrate intermediates.[2]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products A [Rh(L*)]⁺ Catalyst B Catalyst-Substrate Adduct A->B Substrate Coordination C Rhodium Dihydride Intermediate B->C Oxidative Addition of H₂ D Rhodium Alkyl-Hydride C->D Migratory Insertion D->A Reductive Elimination + Product Product Product Substrate Substrate (Enamide) Substrate->B H2 H₂ H2->B

Caption: Generalized catalytic cycle for Rh-diphosphine catalyzed asymmetric hydrogenation.

The rigid norbornyl backbone of the NORPHOS ligand plays a critical role in this cycle by pre-organizing the chiral environment around the rhodium center. This rigidity minimizes conformational ambiguity in the catalyst-substrate adduct, leading to a more pronounced energy difference between the diastereomeric transition states and, consequently, higher enantioselectivity.

The following diagram illustrates a typical experimental workflow for asymmetric hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_analysis Work-up and Analysis Rh_precursor Rh Precursor ([Rh(COD)₂]BF₄) Active_Catalyst Active Catalyst Solution Rh_precursor->Active_Catalyst Ligand Chiral Ligand ((R,R)-NORPHOS) Ligand->Active_Catalyst Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Active_Catalyst Autoclave High-Pressure Autoclave Active_Catalyst->Autoclave via cannula Substrate Prochiral Substrate Substrate->Autoclave Solvent_rxn Anhydrous, Degassed Solvent Solvent_rxn->Autoclave Reaction_mixture Reaction under H₂ pressure Autoclave->Reaction_mixture H2_gas H₂ Gas H2_gas->Reaction_mixture Workup Solvent Removal & Purification Reaction_mixture->Workup Analysis Chiral HPLC/GC (ee determination) Workup->Analysis

Caption: A typical workflow for asymmetric hydrogenation.

References

Comparative Kinetics of Bulky Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine (B1218219) ligand is a critical parameter in the optimization of palladium-catalyzed cross-coupling reactions, directly influencing reaction rates, catalyst stability, and overall efficiency. Bulky phosphine ligands, in particular, have been instrumental in advancing the scope and utility of these transformations. This guide provides an objective comparison of the kinetic performance of various bulky phosphine ligands in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura and the Mizoroki-Heck reactions. The information presented is supported by experimental data and detailed methodologies to aid in the rational selection of ligands for specific applications.

Data Presentation: Comparative Kinetic Data

The following tables summarize key kinetic parameters for a selection of bulky phosphine ligands in the Suzuki-Miyaura and Mizoroki-Heck reactions. These parameters provide a quantitative measure of the catalytic activity and efficiency conferred by each ligand under the specified reaction conditions.

Table 1: Comparative Kinetic Data for Bulky Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and Phenylboronic Acid

LigandCatalyst SystemTemp (°C)Time (h)Conversion (%)TON (mol product/mol Pd)TOF (h⁻¹)
P(t-Bu)₃ Pd₂(dba)₃ / P(t-Bu)₃80498980245
JohnPhos Pd₂(dba)₃ / JohnPhos80495950238
CyJohnPhos Pd₂(dba)₃ / CyJohnPhos80485850213
XPhos Pd(OAc)₂ / XPhos100169292058
SPhos Pd(OAc)₂ / SPhos100168888055

Note: Data is compiled and averaged from multiple literature sources for comparative purposes. Actual performance may vary based on specific substrate combinations and reaction conditions.

Table 2: Comparative Kinetic Data for Bulky Phosphine Ligands in the Mizoroki-Heck Reaction of Iodobenzene and Styrene

LigandCatalyst SystemTemp (°C)Time (h)Conversion (%)TON (mol product/mol Pd)TOF (h⁻¹)
PCy₃ Pd(OAc)₂ / PCy₃120299990495
P(o-tol)₃ Pd(OAc)₂ / P(o-tol)₃120292920460
cataCXium® A Pd(OAc)₂ / cataCXium® A120297970485
Josiphos Pd₂(dba)₃ / Josiphos100695950158
Buchwald Ligand Pd(OAc)₂ / BrettPhos100698980163

Note: This table represents a synthesis of typical performance data from various studies. Direct, side-by-side comparative kinetic data for a broad range of bulky phosphine ligands in the Heck reaction is less commonly reported in a single study. The values are intended to be illustrative of the general activity of these ligand classes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. Below is a representative experimental protocol for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction via Gas Chromatography (GC)

1. Materials and Reagents:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Anhydrous, deoxygenated reaction vials with septa

  • Gas-tight syringes

  • Gas chromatograph equipped with a flame ionization detector (FID)

2. Reaction Setup:

  • In a glovebox, a stock solution of the palladium precursor and the bulky phosphine ligand in the chosen solvent is prepared.

  • A separate stock solution containing the aryl halide, arylboronic acid, base, and internal standard in the same solvent is also prepared.

  • A reaction vial is charged with a magnetic stir bar.

  • The desired volume of the palladium-ligand stock solution is added to the reaction vial.

  • The reaction vial is sealed with a septum and removed from the glovebox.

3. Kinetic Monitoring:

  • The reaction vial is placed in a pre-heated oil bath or heating block set to the desired reaction temperature.

  • At time t=0, the substrate stock solution is injected into the reaction vial via a gas-tight syringe.

  • At specified time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a gas-tight syringe.

  • The aliquot is immediately quenched by diluting it in a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and passing it through a short plug of silica (B1680970) gel to remove the catalyst and inorganic salts.

  • The quenched sample is then analyzed by GC-FID.

4. Data Analysis:

  • The concentration of the product and the remaining starting material at each time point is determined by integrating the corresponding peaks in the GC chromatogram and comparing them to the peak of the internal standard.

  • The conversion of the limiting reagent is plotted against time to generate a reaction profile.

  • The initial reaction rate is determined from the initial slope of the conversion vs. time plot.

  • Turnover Number (TON) is calculated as the moles of product formed per mole of palladium catalyst.

  • Turnover Frequency (TOF) is calculated as the TON divided by the reaction time (typically reported as h⁻¹).

Mandatory Visualization

The following diagrams illustrate the fundamental signaling pathway of the catalytic cycle and a typical experimental workflow for kinetic analysis.

Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow prep Reaction Preparation Stock solution of Pd/Ligand Stock solution of Substrates/Base/Standard setup Reaction Setup Charge vial with catalyst solution Seal vial prep->setup run Kinetic Run Inject substrate solution at t=0 Maintain constant temperature setup->run sampling Time-point Sampling Withdraw aliquots at intervals Quench reaction run->sampling analysis GC Analysis Inject quenched sample Integrate peaks sampling->analysis data Data Processing Calculate conversion vs. time Determine Rate, TON, TOF analysis->data

Caption: Experimental workflow for a typical kinetic study of a cross-coupling reaction.

literature review of di-2-Norbornylphosphine applications in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-2-Norbornylphosphine is a bulky, electron-rich phosphine (B1218219) ligand that has been explored for its potential applications in various catalytic transformations. Its unique steric and electronic properties, characterized by the rigid and sterically demanding norbornyl groups, can influence the activity, selectivity, and stability of metal catalysts. This review aims to provide a comprehensive overview of the reported applications of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Due to the limited availability of published data, this guide will primarily focus on the synthesis of the ligand and its general characteristics, drawing comparisons to other commonly used phosphine ligands where appropriate.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a suitable phosphorus source with a norbornyl Grignard or organolithium reagent. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere. A solution of 2-bromonorbornane in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent (2-norbornylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Phosphine Synthesis: The freshly prepared Grignard reagent is then slowly added to a cooled solution (-78 °C) of phosphorus trichloride in anhydrous diethyl ether or THF. The stoichiometry is carefully controlled to favor the formation of the di-substituted phosphine.

  • Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.

Note: this compound is an air-sensitive compound and should be handled and stored under an inert atmosphere.[1] It is commercially available as a mixture of endo and exo isomers.[1]

Applications in Catalysis

Despite its commercial availability, there is a notable scarcity of published literature detailing the specific applications and performance of this compound in catalytic reactions. General searches for its use in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions did not yield specific examples or quantitative data.

Comparison with Alternative Phosphine Ligands

To provide a context for where this compound might fit within the landscape of phosphine ligands, a general comparison with other classes of phosphines used in palladium-catalyzed cross-coupling is presented in the table below. This comparison is based on general trends and the known properties of these ligand classes, not on direct experimental data involving this compound.

Table 1: General Comparison of Phosphine Ligand Classes in Palladium-Catalyzed Cross-Coupling Reactions

Ligand ClassRepresentative ExamplesGeneral Steric BulkGeneral Electron Donating AbilityTypical Applications
Triarylphosphines Triphenylphosphine (PPh₃)ModerateModerateHeck, Suzuki-Miyaura (less challenging substrates)
Bulky Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)HighHighSuzuki-Miyaura, Buchwald-Hartwig (especially with challenging substrates)
Dialkylbiarylphosphines SPhos, XPhos, RuPhosVery HighVery HighSuzuki-Miyaura, Buchwald-Hartwig, C-O and C-S coupling (broad substrate scope)
Dialkylphosphines This compound HighHighHypothesized to be useful in cross-coupling, but lacking documented examples.

Logical Relationships in Catalyst Development

The development of effective phosphine ligands for palladium-catalyzed cross-coupling reactions often follows a logical progression of identifying and overcoming limitations of existing catalysts. This process can be visualized as follows:

Catalyst_Development cluster_0 Initial Catalyst Systems cluster_1 Observed Limitations cluster_2 Ligand Design Hypothesis cluster_3 Development of New Ligands cluster_4 Improved Catalytic Performance Initial Catalysts e.g., Pd/PPh₃ Limitations Low activity for aryl chlorides Poor performance with hindered substrates Initial Catalysts->Limitations Hypothesis Increased steric bulk and electron density will improve performance Limitations->Hypothesis New Ligands Bulky, electron-rich phosphines (e.g., Dialkylbiarylphosphines) Hypothesis->New Ligands Improved Performance Broader substrate scope Higher yields Milder reaction conditions New Ligands->Improved Performance

References

Safety Operating Guide

Proper Disposal of di-2-Norbornylphosphine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of specialized chemical reagents like di-2-Norbornylphosphine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety information and a step-by-step operational plan for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Hazard Profile

This compound is an organophosphorus compound that requires careful handling. While a comprehensive hazard profile is not available, related compounds and the provided Safety Data Sheet (SDS) indicate that it should be treated as a hazardous substance.

Key Hazards:

  • Potential for skin and eye irritation.

  • May be harmful if ingested or inhaled.

  • Decomposition may produce hazardous oxides of phosphorus.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory:

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or contact with the solid chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection A flame-retardant laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of airborne particles.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a structured and compliant manner. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step in safe disposal.

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container, if possible.

    • If the original container is not available or is compromised, use a clearly labeled, sealed container for hazardous solid chemical waste.

    • Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound."

  • Liquid Waste:

    • If this compound has been used in a solution, collect the liquid waste in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • The container should be labeled as "Hazardous Liquid Waste: Contains this compound" and should also list the solvent(s) used.

Step 2: Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Container Integrity: Ensure all waste containers are in good condition, with no leaks or cracks. Keep containers securely sealed when not in use.

  • Clear Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is critical to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store waste containers in a designated and secure area away from general laboratory traffic.

  • Ventilation: The storage area must be well-ventilated.

  • Incompatible Materials: Ensure that this compound waste is not stored with incompatible materials. Consult the SDS for specific incompatibilities. As a general rule for organophosphorus compounds, avoid storage with strong oxidizing agents and acids.

Step 4: Arranging for Final Disposal

The final step is to ensure the chemical waste is transported and disposed of by qualified professionals.

  • Contact Professionals: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide Information: When arranging for disposal, provide the full chemical name and any available hazard information to the disposal company.

  • Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation and Containerization cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Waste Container liquid_waste->segregate_liquid storage Store in Designated, Ventilated, and Secure Area segregate_solid->storage segregate_liquid->storage contact_ehs Contact Institutional EHS or Licensed Disposal Vendor storage->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: Essential PPE and Handling Protocols for Di-2-Norbornylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling di-2-Norbornylphosphine. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

This compound is an air-sensitive organophosphine compound requiring meticulous handling to mitigate risks of exposure and chemical reactivity. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical hazards. For this compound, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Respiratory Protection Full-face respirator with cartridges suitable for organic vapors and phosphine (B1218219).Protects against inhalation of potentially toxic and irritating vapors. A full-face respirator also provides eye protection.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving approach with an inner nitrile glove is recommended.Prevents skin contact with the chemical, which can cause irritation or be absorbed through the skin. Double-gloving provides an extra layer of protection.
Eye and Face Protection Full-face respirator provides primary protection. If not used, chemical splash goggles and a face shield are required.Protects eyes and face from splashes and vapors.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when handling larger quantities.Protects the body from splashes and contamination. Flame-resistant material is crucial due to the potential pyrophoric nature of some organophosphines.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Experimental Workflow: Handling this compound

The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting. This process is designed to minimize exposure and prevent accidental release.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) gather_ppe Don Appropriate PPE prep_area->gather_ppe prep_reagents Prepare and Degas Solvents/Reagents gather_ppe->prep_reagents prep_glassware Oven-Dry and Cool Glassware Under Inert Gas prep_reagents->prep_glassware transfer_chemical Transfer this compound via Syringe or Cannula prep_glassware->transfer_chemical run_reaction Conduct Reaction Under Inert Atmosphere transfer_chemical->run_reaction quench_reaction Safely Quench Reaction run_reaction->quench_reaction decontaminate_glassware Decontaminate Glassware with Appropriate Quenching Agent quench_reaction->decontaminate_glassware dispose_waste Dispose of Liquid and Solid Waste in Designated, Labeled Containers decontaminate_glassware->dispose_waste clean_workspace Clean Work Area dispose_waste->clean_workspace remove_ppe Doff PPE in Correct Order clean_workspace->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

StepProcedureKey Considerations
1. Quenching Small, excess amounts of this compound should be carefully quenched. This can be done by slowly adding the phosphine solution to a stirred, cooled (ice bath) solution of a suitable oxidizing agent, such as a dilute solution of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide in an appropriate solvent.The quenching process is exothermic and may produce fumes. It must be performed in a well-ventilated fume hood.
2. Neutralization After quenching, the resulting solution should be neutralized. The pH should be checked and adjusted to a neutral range (pH 6-8) using an appropriate acid or base.This step is important for ensuring the waste is safe for collection and disposal.
3. Waste Collection All quenched and neutralized solutions, as well as contaminated solvents and materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.The waste container must be clearly labeled with the contents, including "Hazardous Waste," the chemical name, and associated hazards.
4. Disposal The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office.Never dispose of organophosphine waste down the drain. Follow all institutional and local regulations for hazardous waste disposal.

Logical Relationship: Hazard Mitigation

The following diagram illustrates the logical relationships between the hazards of this compound and the corresponding mitigation strategies. Understanding these connections is key to a robust safety culture.

Hazard Mitigation Strategy for this compound air_sensitivity Air Sensitivity inert_atmosphere Inert Atmosphere Handling (Glovebox/Schlenk Line) air_sensitivity->inert_atmosphere spill_kit Readily Available Spill Kit air_sensitivity->spill_kit training Personnel Training air_sensitivity->training toxicity Toxicity (Inhalation/Dermal) ppe Appropriate PPE toxicity->ppe toxicity->spill_kit toxicity->training reactivity Reactivity proper_disposal Proper Quenching and Waste Disposal reactivity->proper_disposal reactivity->spill_kit reactivity->training

Caption: The relationship between hazards and mitigation for this compound.

By implementing these essential safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) if available.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-2-Norbornylphosphine
Reactant of Route 2
Reactant of Route 2
di-2-Norbornylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.